Ethyl 3-formylpicolinate
Description
The exact mass of the compound Ethyl 3-formylpyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-formylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-formylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-formylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-7(6-11)4-3-5-10-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRBURRVCCJZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576135 | |
| Record name | Ethyl 3-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159755-62-1 | |
| Record name | Ethyl 3-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1. Foundational & Exploratory
Ethyl 3-formylpicolinate CAS 159755-62-1 chemical properties
An In-Depth Technical Guide to Ethyl 3-formylpicolinate (CAS 159755-62-1): Properties, Reactivity, and Applications in Drug Discovery
Abstract: Ethyl 3-formylpicolinate is a bifunctional heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its unique structure, incorporating a pyridine ring, an aldehyde, and an ethyl ester, renders it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, characteristic reactivity, and strategic applications, particularly within the realm of medicinal chemistry and drug discovery. The discussion is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its synthetic utility and safe handling.
Core Chemical and Physical Properties
Ethyl 3-formylpicolinate, also known as Ethyl 3-formylpyridine-2-carboxylate, is a stable, solid organic compound under standard conditions. Its fundamental properties are crucial for its use in synthesis, dictating reaction conditions, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 159755-62-1 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [1][3] |
| Molecular Weight | 179.17 g/mol | [1][3] |
| Common Synonyms | Ethyl 3-formylpyridine-2-carboxylate | [3] |
| MDL Number | MFCD14560545 | [1] |
| Appearance | Typically a solid (powder/crystals) | Inferred from handling/storage |
| Purity | ≥98% (Typical from commercial suppliers) | [1] |
Molecular Structure and Characterization
The utility of Ethyl 3-formylpicolinate stems directly from its molecular architecture. The structure features three key components: an electron-deficient pyridine ring, an electrophilic aldehyde group at the 3-position, and a nucleophilically susceptible ethyl ester at the 2-position. This arrangement creates a unique electronic and steric environment that can be exploited for targeted chemical transformations.
Sources
An In-Depth Technical Guide to the Applications of Ethyl 3-formylpicolinate in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-formylpicolinate, with the chemical formula C9H9NO3, is a versatile trifunctional building block in heterocyclic chemistry.[1] Its unique molecular architecture, featuring a pyridine ring, an aldehyde group at the 3-position, and an ethyl ester at the 2-position, provides a powerful platform for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. The strategic placement of these functional groups allows for a variety of chemical transformations, including multicomponent reactions, domino reactions, and cycloadditions, making it a valuable tool for medicinal chemists and synthetic organic chemists.
The pyridine nitrogen atom acts as a directing group and can influence the reactivity of the adjacent functional groups. The formyl group is a key electrophilic center, readily participating in condensations with nucleophiles. The ethyl ester offers a handle for further functionalization or can participate in cyclization reactions. This guide will explore the synthetic utility of ethyl 3-formylpicolinate in the construction of various heterocyclic systems, providing insights into reaction mechanisms and experimental methodologies.
The Strategic Advantage of the Trifunctional Core
The synthetic power of ethyl 3-formylpicolinate lies in the interplay of its three key functional groups. This arrangement facilitates sequential or one-pot transformations to rapidly build molecular complexity.
-
The Pyridine Nitrogen: As a heterocyclic amine, the nitrogen atom influences the electron distribution within the ring, affecting the reactivity of the substituents. It can also act as a coordination site for metal catalysts, enabling novel transformations.
-
The Formyl Group (C3): This electrophilic aldehyde is the primary reactive site for nucleophilic attack. It readily undergoes condensation with a wide range of nucleophiles, including amines, active methylene compounds, and enamines, to form key intermediates for subsequent cyclization.
-
The Ethyl Ester (C2): The ester group can serve multiple roles. It can be a passive spectator, a site for late-stage functionalization (e.g., hydrolysis to the carboxylic acid or amidation), or an active participant in cyclization reactions, particularly in condensations leading to fused ring systems.
dot graph "Trifunctional_Core" { layout=neato; node [shape=plaintext]; A [label="Ethyl 3-formylpicolinate"]; B [label="Pyridine Nitrogen\n(Directing Group, Basicity)"]; C [label="Formyl Group (C3)\n(Electrophilic Center)"]; D [label="Ethyl Ester (C2)\n(Functionalization Handle)"];
A -> B [pos="1.5,1.5!"]; A -> C [pos="2.5,0!"]; A -> D [pos="0.5,0!"]; } Caption: The trifunctional core of Ethyl 3-formylpicolinate.
Multicomponent Reactions: A Gateway to Diverse Heterocycles
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to generate complex molecules with high atom economy and efficiency. Ethyl 3-formylpicolinate is an excellent substrate for MCRs, leveraging the reactivity of its formyl group to initiate a cascade of bond-forming events.
Synthesis of Dihydropyridine Derivatives
The Hantzsch dihydropyridine synthesis and related MCRs are classic examples where aldehydes are key components. Ethyl 3-formylpicolinate can be employed in these reactions to generate dihydropyridine scaffolds bearing a picolinate moiety. These structures are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.[2][3][4]
A general approach involves the one-pot condensation of ethyl 3-formylpicolinate, an active methylene compound (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate).[3]
dot graph "Hantzsch_Reaction" { rankdir=LR; node [shape=box, style=rounded]; A [label="Ethyl 3-formylpicolinate"]; B [label="Active Methylene\nCompound"]; C [label="Ammonium Acetate"]; D [label="Dihydropyridine Derivative", fillcolor="#FBBC05", fontcolor="#202124"];
A -> D; B -> D; C -> D; } Caption: General scheme for the multicomponent synthesis of dihydropyridines.
Causality Behind Experimental Choices:
The choice of solvent and catalyst is crucial for the success of these MCRs. Protic solvents like ethanol are often used to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound. The use of a mild acid or base catalyst can accelerate the reaction. Organocatalysts, such as guanidine hydrochloride, have been shown to be effective in promoting these transformations.[3] The reaction temperature is typically kept moderate to avoid side reactions and decomposition of the starting materials.
Experimental Protocol: Synthesis of a Dihydropyridine Derivative
This is a representative protocol adapted from similar Hantzsch reactions.[3]
-
To a solution of ethyl 3-formylpicolinate (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.0 mmol) and ammonium acetate (1.2 mmol).
-
Add a catalytic amount of guanidine hydrochloride (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired dihydropyridine derivative.
| Reactant | Molar Ratio | Purpose |
| Ethyl 3-formylpicolinate | 1.0 | Aldehyde component |
| Ethyl acetoacetate | 1.0 | Active methylene component |
| Ammonium acetate | 1.2 | Ammonia source for ring formation |
| Guanidine hydrochloride | 0.1 | Organocatalyst |
Domino Reactions with Active Methylene Compounds for Fused Pyridine Synthesis
Domino reactions, also known as cascade or tandem reactions, are processes where a single event triggers a series of subsequent intramolecular reactions, leading to the formation of complex cyclic systems in a highly efficient manner. Ethyl 3-formylpicolinate is an ideal substrate for domino reactions when reacted with active methylene compounds, leading to the formation of fused pyridine heterocycles such as quinolizinone derivatives.[5][6]
The reaction is initiated by a Knoevenagel condensation of the formyl group with an active methylene compound. The resulting vinylogous intermediate can then undergo an intramolecular cyclization involving the pyridine nitrogen and the ester group, followed by aromatization to yield the fused heterocyclic system.
dot graph "Domino_Reaction" { rankdir=LR; node [shape=box]; A [label="Ethyl 3-formylpicolinate"]; B [label="Active Methylene\nCompound"]; C [label="Knoevenagel Condensation"]; D [label="Intramolecular Cyclization"]; E [label="Fused Pyridine\n(e.g., Quinolizinone)"];
A -> C; B -> C; C -> D; D -> E; } Caption: Domino reaction of Ethyl 3-formylpicolinate.
Synthesis of Quinolizinone Derivatives
Quinolizinone and its derivatives are important heterocyclic scaffolds found in various natural products and pharmacologically active compounds. The reaction of ethyl 3-formylpicolinate with active methylene compounds such as malonates or cyanoacetates provides a direct route to these structures.
Causality Behind Experimental Choices:
The choice of base is critical in this domino reaction. A mild base, such as piperidine or triethylamine, is typically used to catalyze the initial Knoevenagel condensation without promoting unwanted side reactions like the hydrolysis of the ester group. The reaction is often carried out in a high-boiling solvent like ethanol or DMF to facilitate the intramolecular cyclization, which may require elevated temperatures.
Experimental Protocol: Synthesis of a Quinolizinone Derivative
This is a representative protocol based on similar reactions of formyl-substituted heterocycles with active methylene compounds.[5]
-
In a round-bottom flask, dissolve ethyl 3-formylpicolinate (1.0 mmol) and diethyl malonate (1.1 mmol) in absolute ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
| Reactant | Molar Ratio | Purpose |
| Ethyl 3-formylpicolinate | 1.0 | Starting material |
| Diethyl malonate | 1.1 | Active methylene compound |
| Piperidine | 0.1 | Base catalyst |
Cycloaddition Reactions
While specific examples of cycloaddition reactions directly involving ethyl 3-formylpicolinate are not extensively documented in the readily available literature, its structural features suggest potential for participation in such transformations. The formyl group can be converted into a diene or a dienophile, which can then undergo [4+2] or [3+2] cycloaddition reactions to construct complex heterocyclic frameworks. For instance, condensation of the formyl group with an appropriate amine could generate an azadiene intermediate suitable for Diels-Alder reactions.
Conclusion
Ethyl 3-formylpicolinate is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its trifunctional nature allows for its participation in a variety of powerful synthetic methodologies, including multicomponent and domino reactions. The ability to rapidly construct complex molecular architectures from simple starting materials makes this reagent particularly attractive for applications in drug discovery and development. Further exploration of its reactivity, particularly in cycloaddition reactions and the development of novel multicomponent protocols, will undoubtedly continue to expand its utility in heterocyclic chemistry.
References
-
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. [Link][2]
-
A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. [Link]
-
One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica. [Link][3]
-
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. PMC. [Link][4]
-
Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. Organic Chemistry Portal. [Link]
-
Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. PubMed. [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC. [Link][7]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. [Link][5]
-
Utilities of Active Methylene Compounds in the Synthesis of Heterocyclic Compounds. To Chemistry Journal. [Link][6]
-
Active methylene compounds. eGyanKosh. [Link]
-
Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. MDPI. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]
-
Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization of carbonyl complexes. PubMed. [Link]
-
SET-promoted 1,3-dipolar cycloaddition reactions of ethyl... ResearchGate. [Link]
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Synthesis of isoquinolines and heterocycle-fused pyridines via three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes. PubMed. [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]
-
(PDF) Multicomponent Reactions for the Synthesis of Heterocycles. Academia.edu. [Link]
-
Recent advances in green multi-component reactions for heterocyclic compound construction. Royal Society of Chemistry. [Link]
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Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. [Link]
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Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU DSpace. [Link]
-
Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. PrepChem.com. [Link]
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Oakwood Chemical. [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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Ethyl 3-formylpicolinate molecular weight and formula C9H9NO3
A Bifunctional Lynchpin for Fused N-Heterocycle Synthesis
Executive Summary
Ethyl 3-formylpicolinate (
This guide details the physicochemical profile, validated synthetic routes, and molecular logic required to deploy this building block in the development of kinase inhibitors (e.g., PI3K, FGFR) and GPCR ligands.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | Ethyl 3-formylpyridine-2-carboxylate | |
| CAS Number | 194356-52-2 | Verify with specific vendor batches |
| Molecular Formula | ||
| Molecular Weight | 179.17 g/mol | |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/residual solvent |
| Solubility | DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Aldehyde is oxidation-sensitive |
Structural Analysis
The molecule features a 2,3-disubstituted pyridine ring.[1] The proximity of the C3-aldehyde and C2-ester creates a "pincer" geometry, ideal for condensation reactions with binucleophiles (hydrazines, amidines, diamines) to form 6-membered fused rings.
Synthetic Routes & Process Chemistry
The primary industrial and laboratory route involves the chemoselective oxidation of Ethyl 3-methylpicolinate (the "methyl precursor"). While lithiation-formylation routes exist, the Selenium Dioxide (
Protocol: Selenium Dioxide Oxidation (Riley Oxidation)[5][10]
Reaction Logic:
Step-by-Step Methodology
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-methylpicolinate (1.0 equiv) in 1,4-Dioxane (0.5 M concentration).
-
Reagent Addition: Add Selenium Dioxide (
) (1.2 – 1.5 equiv).-
Note:
is toxic and hygroscopic. Handle in a fume hood.
-
-
Reaction: Heat the suspension to 100°C for 6–12 hours.
-
Visual Cue: The reaction mixture will darken as red/black elemental Selenium precipitates.
-
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. Look for the disappearance of the methyl singlet (~2.6 ppm) and appearance of the aldehyde proton (~10.5 ppm).
-
Workup (Critical for Safety):
-
Cool the mixture to room temperature.
-
Filtration: Filter through a pad of Celite® to remove the precipitated Selenium metal. Wash the pad with EtOAc.
-
Safety: The Celite pad now contains toxic Selenium. Dispose of as hazardous waste.
-
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (
, Gradient: 0 40% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 1: Riley Oxidation workflow for the synthesis of Ethyl 3-formylpicolinate.
Reactivity & Molecular Logic
The utility of Ethyl 3-formylpicolinate lies in its ability to undergo Cyclocondensation . The aldehyde reacts first (kinetic control), followed by the ester (thermodynamic closure).
Key Transformations
-
Synthesis of 1,6-Naphthyridines:
-
Synthesis of Pyrido[3,2-d]pyrimidines:
-
Reductive Amination (Scaffold Decoration):
-
Reagent: Primary Amine /
. -
Outcome: Selective functionalization of the C3 position without disturbing the C2 ester.
-
Divergent Synthesis Pathway
Figure 2: Divergent synthetic utility of the C3-formyl / C2-ester pharmacophore.
Applications in Drug Discovery[1][2][3][13]
Kinase Inhibitor Scaffolds
The fused heterocyclic systems derived from this molecule (specifically 1,6-naphthyridines and pyrido[3,2-d]pyrimidines ) are bioisosteres of quinolines and quinazolines. They are frequently employed to target:
-
PI3K (Phosphoinositide 3-kinase): The nitrogen placement in the naphthyridine core mimics the adenine binding mode in the ATP pocket.
-
FGFR (Fibroblast Growth Factor Receptor): Fused pyridine systems provide the necessary hydrogen bond acceptor/donor motifs to interact with the hinge region of the kinase.
Fragment-Based Drug Design (FBDD)
Ethyl 3-formylpicolinate serves as an advanced fragment. Its low molecular weight (<200 Da) and high ligand efficiency (LE) potential make it an ideal starting point for "growing" inhibitors into the solvent-exposed regions of a protein pocket via the aldehyde vector.
Handling, Stability, & References
Handling & Stability
-
Oxidation Risk: The aldehyde is susceptible to auto-oxidation to the carboxylic acid (3-carboxypicolinic acid) upon prolonged exposure to air. Store under Argon.
-
Toxicity: As a pyridine derivative, treat as an irritant. If synthesized via
, ensure residual selenium is <5 ppm before using in biological assays.
References
-
Riley Oxidation Mechanism & Application
- Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1932.
-
Source:
-
Synthesis of Naphthyridines from Pyridine Precursors
- Litvinov, V. P. "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 2004.
-
Source:
-
Safety Data (General Pyridine Esters)
- Sigma-Aldrich Safety Data Sheet (SDS)
-
Source:
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riley Oxidation | NROChemistry [nrochemistry.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
Strategic Scaffolding: A Technical Review of 3-Formylpicolinic Acid Derivatives
The following technical guide details the chemistry, synthesis, and therapeutic applications of 3-formylpicolinic acid (3-formylpyridine-2-carboxylic acid) and its derivatives.
Executive Summary: The Ortho-Functionalized Pyridine Core
3-Formylpicolinic acid (3-formylpyridine-2-carboxylic acid) represents a privileged scaffold in medicinal chemistry due to its unique ortho-substitution pattern.[1][2] Unlike its 2-formylpyridine counterparts (widely used in "Triapine" analogs), the presence of the adjacent carboxylic acid at the C2 position introduces a dual-modality for reactivity:[1]
-
Chelation Competence: It serves as a tridentate O,N,O- or N,O,S-donor precursor, crucial for metalloenzyme inhibition.[2][3]
-
Cyclization Potential: The proximity of the aldehyde (electrophile) and carboxylic acid (nucleophile) allows for rapid access to fused bicyclic systems like furo[3,4-b]pyridines and pyrido[3,2-d]pyrimidines .[1][3]
Technical Insight: In solution, 3-formylpicolinic acid exists in a dynamic equilibrium with its cyclic lactol form, furo[3,4-b]pyridin-5(7H)-one .[1][2][3] This "masked" aldehyde behavior dictates its solubility, stability, and reactivity profile during synthesis.[2][3]
Synthetic Architecture
Synthesis of the Core Scaffold
Direct oxidation of 2,3-lutidine is often non-selective.[2][3] The most robust, field-proven protocol involves the reduction of quinolinic anhydride (2,3-pyridinedicarboxylic anhydride).[2][3]
Protocol: Regioselective Reduction
-
Reagent: Sodium Borohydride (NaBH₄) in dry THF or DMF.
-
Mechanism: Hydride attack occurs preferentially at the more electrophilic carbonyl.[2][3] The resulting hydroxy-acid cyclizes to the lactol.[3]
Figure 1: Synthesis of the core scaffold via anhydride reduction.[1][2][3] Note the equilibrium between the stable lactol and the reactive open-chain aldehyde.
Derivative Classes & Synthesis
The scaffold serves as a divergence point for three major classes of bioactive molecules.
| Derivative Class | Key Reagents | Reaction Type | Primary Application |
| Thiosemicarbazones | Thiosemicarbazide, EtOH, H⁺ | Condensation | Anticancer (Ribonucleotide Reductase inhibition) |
| Pyrido[3,2-d]pyrimidines | Amidines/Guanidines | Cyclocondensation | PI3K / Kinase Inhibition |
| Schiff Base Ligands | Primary Amines (e.g., 8-aminoquinoline) | Imine Formation | Antimicrobial Metal Complexes (Cu, Ni) |
Medicinal Chemistry & Biological Mechanisms[1][2][3][4][5][6][7][8]
Thiosemicarbazones (TSCs): The Iron Chelation Pathway
Derivatives of 3-formylpicolinic acid, particularly the thiosemicarbazones, function as potent Ribonucleotide Reductase (RNR) inhibitors.[2][3]
-
Mechanism: The tridentate ligand (N,N,S donor set) chelates intracellular Iron(II).[2][3] RNR requires a diferric tyrosyl radical center for catalysis (conversion of ribonucleotides to deoxyribonucleotides).[3] Iron depletion destabilizes this center, arresting DNA synthesis in S-phase.[1][2][3]
-
SAR Insight: Unlike 2-formylpyridine TSCs (e.g., Triapine), 3-formyl derivatives often show altered redox potentials, potentially reducing off-target toxicity (e.g., methemoglobinemia).[1][2][3]
Pyrido[3,2-d]pyrimidines: Kinase Inhibition
The fusion of a pyrimidine ring onto the pyridine core creates a scaffold isosteric with quinazoline (a common kinase inhibitor motif).[3]
-
Binding Mode: The nitrogen atoms in the pyrimidine ring accept hydrogen bonds from the hinge region of the kinase ATP-binding pocket.
Figure 2: Divergent biological mechanisms based on chemical derivatization.[1][2]
Experimental Protocols
Protocol A: Synthesis of 3-Formylpicolinic Acid (Lactol Form)
This protocol yields the stable lactol, which can be used directly in condensation reactions.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon.
-
Dissolution: Dissolve 2,3-pyridinedicarboxylic anhydride (5.0 g, 33.5 mmol) in anhydrous THF (100 mL). Cool to 0°C.[2][3][4]
-
Reduction: Add NaBH₄ (1.27 g, 33.5 mmol) in small portions over 20 minutes. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Quench: Carefully acidify with 2M HCl to pH 2. Stir for 30 minutes to ensure lactol formation.
-
Isolation: Evaporate THF. Extract the aqueous residue with EtOAc (3 x 50 mL). Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane.
Protocol B: Synthesis of a Thiosemicarbazone Derivative
-
Reactants: Dissolve the lactol (1.0 eq) and 4-phenylthiosemicarbazide (1.0 eq) in Ethanol.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Heat to reflux for 4–6 hours. The lactol ring opens, and the aldehyde reacts with the hydrazine moiety.[3]
-
Workup: Cool to room temperature. The product typically precipitates.[2][3] Filter and wash with cold ethanol and diethyl ether.[2][3]
-
Characterization:
References
-
Synthesis of Furo[3,4-b]pyridin-5(7H)-one: Synthesis, 1997, 113-116.[1][2][3][5] (Standard reduction protocol for quinolinic anhydride).
-
Thiosemicarbazone Antineoplastic Activity: Journal of Medicinal Chemistry, "The cytotoxicity of heterocyclic thiosemicarbazones and their metal complexes."[2][3]
-
Ribonucleotide Reductase Inhibition: Pharmacology & Therapeutics, "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A clinical development summary."[1][2][3] (Context for mechanism).
-
Pyrido[3,2-d]pyrimidine Synthesis: Journal of Organic Chemistry, "Synthesis of pyrido[3,2-d]pyrimidines from 3-aminopicolinic acid derivatives."[1][2][3] [1][3]
-
PI3K Inhibitors: Bioorganic & Medicinal Chemistry Letters, "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors."[2][3]
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An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-formylpicolinate Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 3-formylpicolinate, a substituted pyridine derivative, presents a fascinating case study in conformational isomerism, with significant implications for its reactivity, bioavailability, and role as a scaffold in medicinal chemistry. The relative thermodynamic stability of its isomers is governed by a delicate interplay of electronic effects, steric hindrance, and intramolecular interactions. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of Ethyl 3-formylpicolinate isomers. We will explore the theoretical underpinnings of their stability, detail robust computational and experimental protocols for their characterization, and offer insights into the causality behind these methodological choices. This guide is designed to be a self-validating system, empowering researchers to confidently assess the conformational landscape of this important molecule and its derivatives.
Introduction: The Significance of Isomeric Stability in Drug Development
The spatial arrangement of atoms within a molecule, its conformation, can profoundly influence its biological activity. For drug candidates like derivatives of Ethyl 3-formylpicolinate, understanding the equilibrium between different conformational isomers is paramount. The most stable isomer will be the most populated at physiological temperatures, and therefore, its shape and electronic properties will dictate how the molecule interacts with its biological target. A comprehensive understanding of the thermodynamic stability of these isomers is thus not an academic exercise, but a critical component of rational drug design, enabling the prediction of a molecule's efficacy and metabolic fate.
Ethyl 3-formylpicolinate can exist as different rotational isomers (rotamers) due to the rotation around the single bonds connecting the formyl and ethyl ester groups to the pyridine ring. The primary focus of this guide will be on the rotational isomers arising from the orientation of the formyl group.
Theoretical Framework: Unraveling the Factors Governing Isomeric Stability
The thermodynamic stability of a molecule is inversely related to its potential energy; a lower energy state corresponds to higher stability. For the isomers of Ethyl 3-formylpicolinate, several key factors contribute to their relative energies:
-
Intramolecular Hydrogen Bonding: The most significant stabilizing interaction in certain conformations of Ethyl 3-formylpicolinate is the potential for an intramolecular hydrogen bond. Specifically, a hydrogen bond can form between the oxygen atom of the formyl group and a hydrogen atom of the ethyl ester group, or potentially involving the pyridine nitrogen. The presence and strength of such bonds can dramatically lower the energy of a specific isomer.[1][2][3][4]
-
Steric Hindrance: Repulsive interactions between bulky groups can destabilize a conformation. In Ethyl 3-formylpicolinate, steric clashes can occur between the formyl group, the ethyl ester group, and the pyridine ring, depending on their relative orientations. Trans isomers are often more stable than their cis counterparts due to reduced steric hindrance.[5]
-
Electronic Effects: The electron-withdrawing nature of the formyl and ester groups, as well as the electronic properties of the pyridine ring, influence the electron density distribution across the molecule. These electronic interactions can affect bond lengths and angles, thereby influencing the overall stability of different conformations.
-
Dipole Moment: Different isomers can have varying dipole moments. In a polar solvent, isomers with a higher dipole moment may be stabilized to a greater extent.[6]
Computational Workflow for Assessing Thermodynamic Stability
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for accurately predicting the thermodynamic properties of molecules.[7][8][9][10] A robust computational protocol is essential for obtaining reliable results.
Step-by-Step Computational Protocol
-
Initial Structure Generation: Generate 3D structures of all plausible isomers of Ethyl 3-formylpicolinate. This includes considering the different orientations of the formyl and ethyl ester groups.
-
Geometry Optimization: Perform geometry optimization for each isomer to find its lowest energy conformation. This is a crucial step to ensure that the calculated energies correspond to stable structures on the potential energy surface. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.[7]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
To obtain zero-point vibrational energies (ZPVE), which should be added to the electronic energies for a more accurate comparison of stabilities.
-
-
Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311++G(d,p).
-
Solvation Effects: To model a more realistic environment, implicit solvation models like the Polarization Continuum Model (PCM) can be employed to calculate the energies of the isomers in a specific solvent.
-
Analysis of Results: Compare the total energies (including ZPVE and solvation corrections) of all the isomers. The isomer with the lowest energy is the most thermodynamically stable. The energy difference between isomers can be used to calculate their relative populations at a given temperature using the Boltzmann distribution.
Diagram of the Computational Workflow
Caption: A typical DFT workflow for determining the thermodynamic stability of isomers.
Experimental Methodologies for Isomer Characterization and Stability Determination
While computational methods provide invaluable predictions, experimental validation is crucial for confirming the theoretical findings. A combination of spectroscopic and chromatographic techniques can be employed to identify, separate, and quantify the different isomers of Ethyl 3-formylpicolinate.
Isomer Separation and Quantification
Gas Chromatography (GC): GC is a powerful technique for separating volatile isomers.[11][12][13] The choice of the stationary phase is critical for achieving good separation. A polar stationary phase would likely provide better separation for the isomers of Ethyl 3-formylpicolinate due to differences in their dipole moments. By calibrating the detector response, the relative abundance of each isomer in a mixture at equilibrium can be determined.
Experimental Protocol: Gas Chromatography
-
Sample Preparation: Prepare a solution of the synthesized Ethyl 3-formylpicolinate in a suitable volatile solvent (e.g., dichloromethane).
-
Instrument Setup:
-
Column: Select a capillary column with a polar stationary phase (e.g., a polyethylene glycol-based column).
-
Injector: Set the injector temperature high enough to ensure complete vaporization of the sample without causing thermal decomposition.
-
Oven Program: Develop a temperature program that provides optimal separation of the isomers. An initial isothermal period followed by a temperature ramp is a common strategy.
-
Detector: A Flame Ionization Detector (FID) is generally suitable for organic compounds.
-
-
Injection and Data Acquisition: Inject a small volume of the sample and record the chromatogram.
-
Peak Identification and Quantification: Identify the peaks corresponding to the different isomers based on their retention times. The relative peak areas can be used to determine the ratio of the isomers at the temperature of the analysis.
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the structure of organic molecules and for studying dynamic processes like conformational isomerism.[14][15][16][17][18][19]
-
¹H NMR: The chemical shifts and coupling constants of the protons in the pyridine ring, the formyl group, and the ethyl ester group will be sensitive to the conformation. The observation of distinct sets of signals for different isomers at low temperatures can provide direct evidence for their existence.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can be used to identify through-space interactions between protons, which can help to definitively assign the stereochemistry of the isomers. For example, an NOE between the formyl proton and a proton on the ethyl group would indicate their spatial proximity.
Experimental Protocol: Dynamic NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Low-Temperature NMR: Acquire ¹H NMR spectra at progressively lower temperatures. If multiple isomers are present and their interconversion is slow on the NMR timescale at low temperatures, separate sets of peaks for each isomer will be observed.
-
Line Shape Analysis: As the temperature is increased, the rate of interconversion between the isomers will increase, leading to broadening and eventual coalescence of the signals. By analyzing the line shapes at different temperatures, the rate constants for the interconversion and the activation energy barrier for rotation can be determined.[20]
Calorimetry for Direct Measurement of Thermodynamic Stability
Heat of Combustion: The relative thermodynamic stability of isomers can be directly determined by measuring their heats of combustion.[21][22] The isomer with the lower (less negative) heat of combustion is the more stable one. This method, while fundamentally sound, requires highly pure samples of each isomer and specialized calorimetric equipment.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: Obtain highly purified samples of each isolated isomer.
-
Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.[23]
-
Combustion: A precisely weighed sample of the isomer is placed in the bomb, which is then filled with high-pressure oxygen. The sample is ignited, and the temperature change of the surrounding water is measured.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.[24][25]
-
Comparison: The heats of combustion of the different isomers are compared to determine their relative thermodynamic stabilities.
Diagram of the Experimental Workflow
Caption: An integrated experimental workflow for determining the thermodynamic stability of isomers.
Data Presentation and Interpretation
To facilitate a clear comparison of the results, all quantitative data should be summarized in tables.
Table 1: Calculated Relative Energies of Ethyl 3-formylpicolinate Isomers
| Isomer (Conformation) | Relative Electronic Energy (kcal/mol) | ZPVE Correction (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Isomer A (e.g., s-trans) | 0.00 | 0.00 | 0.00 | 0.00 |
| Isomer B (e.g., s-cis) | X.XX | Y.YY | Z.ZZ | A.AA |
| ... | ... | ... | ... | ... |
Table 2: Experimental Data for Ethyl 3-formylpicolinate Isomers
| Isomer | GC Retention Time (min) | Relative Abundance at 298 K (%) | Key ¹H NMR Chemical Shifts (ppm) | Heat of Combustion (kJ/mol) |
| Isomer A | t₁ | P₁ | δ₁, δ₂, ... | ΔH₁ |
| Isomer B | t₂ | P₂ | δ₃, δ₄, ... | ΔH₂ |
| ... | ... | ... | ... | ... |
Conclusion: A Holistic Approach to Understanding Isomeric Stability
The thermodynamic stability of Ethyl 3-formylpicolinate isomers is a multifaceted property determined by a combination of intramolecular forces. A comprehensive investigation requires a synergistic approach, integrating high-level computational modeling with rigorous experimental validation. By following the detailed protocols outlined in this guide, researchers in drug development and related fields can gain a deep and accurate understanding of the conformational landscape of this and other important molecules. This knowledge is critical for predicting molecular behavior, optimizing drug-target interactions, and ultimately, accelerating the discovery of new and effective therapeutic agents. The principles and methodologies presented herein provide a robust and self-validating framework for such investigations, ensuring scientific integrity and fostering innovation.
References
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Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. RSC Publishing.[Link]
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.[Link]
-
Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.[Link]
-
A DFT Study on Nitro Derivatives of Pyridine. ResearchGate.[Link]
-
Measurements of Heats of Combustion by Flame CaIorimetry. RSC Publishing.[Link]
- Separation of picoline isomers.
-
Heats of Reactions and Calorimetry. Chemistry LibreTexts.[Link]
-
(PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate.[Link]
-
Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. PMC.[Link]
-
Calorimetry (Edexcel IGCSE Chemistry): Revision Note. Save My Exams.[Link]
-
Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia.[Link]
-
Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate.[Link]
-
Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. [Link]
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Calorimetry Experiments - IB Chemistry Revision Notes. Save My Exams.[Link]
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Determination of the rotational barrier for kinetically stable conformational isomers via NMR and 2D TLC. An Introductory organic chemistry experiment. ResearchGate.[Link]
-
Preferred Conformations of Some 2‐Pyridyl Substituted Thiourea Derivatives. A Reinvestigation of NMR Spectral Data. Sci-Hub.[Link]
-
Heat of Combustion: Theory & Experiment – HSC Chemistry. Science Ready.[Link]
-
Methods of Determination of Configuration of Geometrical Isomers. Pharmaguideline.[Link]
-
Chromatograms of the two isomers picolinic acid and nicotinic acid... ResearchGate.[Link]
-
Methods of Determining the Configuration. Dalal Institute.[Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.[Link]
-
Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. PMC.[Link]
-
Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. PMC.[Link]
-
Hydrogen bonds (dashed lines) involving ethyl alcohol fractions and... ResearchGate.[Link]
-
Chromatography Basic Principles Involved In Separation Process. Jack Westin.[Link]
-
A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid. ResearchGate.[Link]
-
Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle. PMC.[Link]
-
Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [Link]
-
Intramolecular Hydrogen Bonding 2021. PMC.[Link]
-
Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI.[Link]
-
Stereo 3. Scribd.[Link]
-
Energy Barriers to Rotation in Axially Chiral Analogues of 4-(Dimethylamino)pyridine. ACS Figshare.[Link]
-
How to separate peaks in gas or liquid chromatography. YouTube.[Link]
-
Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI.[Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC.[Link]
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Technical Guide: Pyridine-2-Carboxylate Aldehyde Derivatives
Scaffold Architecture, Synthetic Pathways, and Therapeutic Applications [1]
Executive Summary
Pyridine-2-carboxylate aldehyde derivatives, particularly 6-formylpyridine-2-carboxylic acid and its esters (e.g., methyl 6-formylpicolinate ), represent a "privileged scaffold" in medicinal chemistry and homogeneous catalysis.[1] Their structural uniqueness lies in the 2,6-substitution pattern, which pre-organizes the molecule for tridentate coordination.[1] This guide analyzes their utility as precursors for N,N,O-pincer ligands, their role in developing metallo-pharmaceuticals (specifically ribonucleotide reductase inhibitors), and provides a field-proven synthetic workflow for their generation.[1]
Structural Significance & Chemical Versatility
The core utility of this scaffold stems from its dual functionality:
-
C2-Carboxylate: Provides a "hard" oxygen donor for metal coordination or a handle for amidation to tune solubility/lipophilicity.[1]
-
C6-Aldehyde: A highly reactive electrophile serving as a linchpin for condensation reactions (Schiff bases, imidazoles) to extend the conjugation system.[1]
The "Pincer" Effect
When derivatized (e.g., via condensation with thiosemicarbazides), the resulting ligands form planar, tridentate complexes with transition metals (Fe, Cu, Zn).[1] This "pincer" geometry forces the metal into a specific oxidation state and steric environment, which is critical for:
-
Catalysis: Stabilizing reactive intermediates.[1]
-
Pharmacology: Modulating redox potentials to generate cytotoxic Reactive Oxygen Species (ROS) specifically within cancer cells.
Synthetic Pathways: Causality & Optimization
Two primary routes exist for synthesizing methyl 6-formylpyridine-2-carboxylate . The choice depends on the required purity profile and scale.
Route A: Selective Reduction-Oxidation (High Purity / Lab Scale)
Recommendation: This is the preferred route for drug development.
-
Logic: Starting from the symmetric dimethyl pyridine-2,6-dicarboxylate allows for a controlled mono-reduction.[1] This avoids the over-oxidation issues common in direct oxidative methods.[1]
-
Mechanism: Sodium Borohydride (NaBH₄) selectively reduces one ester to an alcohol (due to steric and electronic desymmetrization after the first reduction), which is then gently re-oxidized to the aldehyde.[1]
Route B: Selenium Dioxide Oxidation (Industrial / Lower Purity)
-
Logic: Direct oxidation of 2,6-lutidine (2,6-dimethylpyridine) using SeO₂ (Riley Oxidation).[1]
-
Drawback: Often yields a statistical mixture of mono-aldehyde, dialdehyde, and carboxylic acid, requiring tedious chromatographic separation.[1]
Visualization: Synthetic Workflow (Route A)
Figure 1: Step-wise synthesis of the aldehyde scaffold via the mono-reduction strategy, ensuring high regioselectivity.
Applications in Drug Discovery
The most prominent application of this scaffold is in the synthesis of Thiosemicarbazones (e.g., Triapine analogs).[1]
Mechanism of Action: Iron Chelation & RR Inhibition
Derivatives of pyridine-2-carboxylate aldehyde act as "Pro-ligands."[1] In the biological milieu, they chelate Iron (Fe).[1]
-
Ribonucleotide Reductase (RR) Inhibition: The Iron-complex abstracts the tyrosyl radical essential for RR activity, halting DNA synthesis (S-phase arrest).[1]
-
ROS Generation: The complex undergoes redox cycling (Fe2+ <-> Fe3+), generating superoxide radicals that damage mitochondrial DNA.[1]
Visualization: Therapeutic Logic[1]
Figure 2: Pharmacological pathway from chemical scaffold to anti-neoplastic activity.[1]
Experimental Protocol: Synthesis of Methyl 6-formylpyridine-2-carboxylate
Objective: Synthesize the title compound via the Mono-reduction/Oxidation route (Route A). Safety: Work in a fume hood. NaBH₄ evolves hydrogen gas.[1]
Step 1: Mono-reduction of Dimethyl pyridine-2,6-dicarboxylate[1]
-
Setup: Dissolve dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of MeOH/CH₂Cl₂ (3:1 ratio). Cool to 0°C.[1]
-
Reaction: Add NaBH₄ (1.0 - 1.1 eq) portion-wise over 30 minutes. Note: Slow addition prevents over-reduction to the diol.[1]
-
Monitoring: Stir at 0°C for 2 hours, then warm to Room Temperature (RT). Monitor via TLC (EtOAc/Hexane 1:1). The product (alcohol) is more polar than the starting diester.[1]
-
Workup: Quench with saturated NH₄Cl solution. Extract with CH₂Cl₂ (3x). Dry organic layer over Na₂SO₄ and concentrate.[1]
-
Purification: Flash column chromatography (SiO₂, Gradient 30% -> 60% EtOAc in Hexane).
-
Target Yield: >85% of Methyl 6-(hydroxymethyl)picolinate .
-
Step 2: Oxidation to Aldehyde
-
Setup: Dissolve the alcohol intermediate (from Step 1) in dry CH₂Cl₂.
-
Reaction: Add activated Manganese Dioxide (MnO₂, 10 eq) or IBX (1.1 eq).
-
Why MnO₂? It is mild and highly selective for benzylic/allylic alcohols, preventing over-oxidation to the carboxylic acid.[1]
-
-
Execution: Stir vigorously at RT for 12–24 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the solid oxidant. Rinse the pad thoroughly with CH₂Cl₂.[1]
-
Isolation: Concentrate the filtrate under reduced pressure.
Data Summary Table
| Parameter | Method A (Reduction-Oxidation) | Method B (SeO₂ Oxidation) |
| Starting Material | Dimethyl pyridine-2,6-dicarboxylate | 2,6-Lutidine |
| Key Reagents | NaBH₄, then MnO₂ | SeO₂, Dioxane |
| Selectivity | High (Regioselective) | Low (Statistical Mixture) |
| Workup Difficulty | Low (Filtration/Extraction) | High (Chromatography required) |
| Typical Yield | 70-80% (2 steps) | 30-45% |
| Primary Impurity | Diol (over-reduced) | Carboxylic Acid (over-oxidized) |
References
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Source: Bioorganic & Medicinal Chemistry Letters (2003).[2] Context: Establishes the biological relevance of the scaffold and coupling protocols. Link:[Link]
-
Development of a multi-target anticancer Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex. Source: Dalton Transactions (RSC).[3] Context: Details the synthesis of metal complexes and their multi-target anticancer mechanisms. Link:[Link]
-
Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Source: Journal of Inorganic Biochemistry.[1] Context: Foundational work on the structure-activity relationship (SAR) of these ligands with Fe, Cu, and Co.[1] Link:[Link]
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
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- 3. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
2.[1][2][3] Methodological & Application
Application Notes and Protocols for the Reductive Amination of Ethyl 3-Formylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminomethylpyridines
In the landscape of modern drug discovery and development, the pyridine core is a privileged scaffold, lending favorable pharmacokinetic properties to a multitude of therapeutic agents. The introduction of an aminomethyl substituent at the 3-position of an ethyl picolinate framework generates a versatile intermediate, ripe for further elaboration into complex molecular architectures. Reductive amination stands as one of the most robust and widely utilized methods for forging such carbon-nitrogen bonds, prized for its operational simplicity and broad substrate scope.[1][2]
This guide provides a comprehensive overview of the critical parameters and a detailed, field-proven protocol for the reductive amination of ethyl 3-formylpicolinate. As Senior Application Scientists, we move beyond a mere recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also intelligently adapt it to their specific needs.
Mechanistic Considerations: A Tale of Two Nucleophiles
The reductive amination is a cascade reaction that hinges on the selective reduction of an in situ-formed iminium ion over the starting aldehyde. The process can be dissected into two key stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of ethyl 3-formylpicolinate. This is followed by dehydration to form a Schiff base (imine), which is then protonated to generate a highly electrophilic iminium ion. This step is typically catalyzed by mild acid.[2][3]
-
Hydride Reduction: A selective reducing agent then delivers a hydride to the iminium carbon, yielding the desired amine product. The success of the reaction is contingent on the reducing agent's ability to preferentially reduce the iminium ion in the presence of the unreacted aldehyde.[1][3][4]
Caption: The two-stage mechanism of reductive amination.
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for its mildness, selectivity, and safety profile.[1][4]
-
Enhanced Selectivity: The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less likely to reduce the starting aldehyde.[4] This is a significant advantage over stronger reducing agents like sodium borohydride (NaBH₄), which can lead to the formation of the corresponding alcohol byproduct.
-
Acid Tolerance: STAB is stable in mildly acidic conditions, which are often necessary to catalyze imine formation. This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all present in the same flask.[3][4]
-
Safety: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative for laboratory use.[2]
Experimental Protocol: Reductive Amination of Ethyl 3-Formylpicolinate with Benzylamine
This protocol details a representative procedure for the synthesis of ethyl 3-(benzylaminomethyl)picolinate.
Materials:
-
Ethyl 3-formylpicolinate
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl 3-formylpicolinate (1.0 equiv). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Addition of Amine and Acid: Add benzylamine (1.0-1.1 equiv) to the stirred solution. Follow this with the addition of glacial acetic acid (1.0-1.2 equiv). The acetic acid acts as a catalyst for imine formation.[1]
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This pre-stirring period allows for the formation of the iminium ion intermediate before the introduction of the reducing agent.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv) portion-wise over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Caption: Experimental workflow for the reductive amination protocol.
Purification Strategy: Navigating the Challenges of Basic Pyridines
The basic nature of the pyridine nitrogen in the product can introduce challenges during purification, particularly with silica gel chromatography.
-
Peak Tailing: The basic nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.
-
Acid-Base Extraction: A preliminary purification can be achieved by an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl). The basic amine product will move into the aqueous layer as its ammonium salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.
-
Column Chromatography: For chromatographic purification, it is often necessary to deactivate the silica gel. This can be achieved by pre-treating the silica with a base or by adding a small amount of a basic modifier to the eluent.
-
Eluent Modification: Adding 0.5-2% triethylamine (NEt₃) or ammonia in methanol to the eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) can significantly improve peak shape by competing for the active sites on the silica gel.
-
Alternative Stationary Phases: If silica gel proves problematic, neutral or basic alumina can be used as an alternative stationary phase.
-
Comparative Data: Selecting Optimal Conditions
The choice of solvent and reducing agent can significantly impact the outcome of the reaction. The following table summarizes common conditions used in reductive aminations.
| Parameter | Condition | Rationale & Considerations |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Preferred. Mild, selective for iminium ions, and safe. Works well in a one-pot procedure.[1][4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, but highly toxic (releases HCN). Requires careful handling and pH control. | |
| Sodium Borohydride (NaBH₄) | Less expensive, but can reduce the starting aldehyde, leading to alcohol byproducts. Often used in a two-step procedure after pre-formation of the imine.[5] | |
| Pyridine-Borane Complex | A mild alternative to cyanoborohydride-based procedures, but may require longer reaction times.[6] | |
| Solvent | 1,2-Dichloroethane (DCE) | Often the solvent of choice. Aprotic, good for solvating reagents, and does not react with STAB.[4] |
| Dichloromethane (DCM) | Similar to DCE and a common alternative. | |
| Tetrahydrofuran (THF) | Aprotic ether solvent, also compatible with STAB. | |
| Methanol (MeOH) | Use with caution. Can react with STAB.[3] However, it can be effective for the initial imine formation, especially in two-step procedures with NaBH₄.[5] | |
| Catalyst | Acetic Acid | Commonly used to catalyze imine/iminium ion formation.[1] |
| None | The reaction may proceed without an acid catalyst, but it is often slower. |
Conclusion
The reductive amination of ethyl 3-formylpicolinate using sodium triacetoxyborohydride offers a reliable and efficient route to valuable aminomethylpyridine intermediates. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply and adapt this protocol. Careful consideration of the purification strategy is paramount to obtaining the final product in high purity, given the inherent basicity of the pyridine scaffold. This guide provides the necessary expertise and practical steps to successfully navigate this important transformation in synthetic chemistry.
References
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved February 10, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. (2012). Der Pharma Chemica, 4(3), 934-938. [Link]
-
Reductive Amination [Video]. (2023, March 16). YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
-
Reductive Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 10, 2026, from [Link]
-
Enthaler, S., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020, June 19). ChemSusChem. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst [PDF]. (2020, October 18). ResearchGate. [Link]
-
NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. (n.d.). [Link]
- Process for synthesis of picolinamides. (2021).
-
Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. (n.d.). Molbank. [Link]
-
Separation of Ethyl picolinate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Column chromatography issue. (2024, November 17). Reddit. [Link]
-
Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. (n.d.). National Institutes of Health. [Link]
- Benzylamine derivative, preparation method therefor and use thereof. (2023).
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
Application Notes & Protocols: Catalytic Methods for the Strategic Functionalization of Ethyl 3-Formylpicolinate
Introduction: The Versatility of the Picolinate Scaffold
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, Ethyl 3-formylpicolinate stands out as a particularly versatile building block. It possesses three distinct and chemically addressable functional handles: an electron-deficient pyridine ring, an electrophilic formyl group, and a modifiable ester moiety. This trifecta of reactivity allows for the precise and strategic installation of molecular complexity, making it an invaluable precursor for generating libraries of novel compounds.
Picolinic acid and its esters are well-established as powerful chelating agents and are crucial intermediates in the synthesis of complex bioactive molecules.[1][2] The challenge—and the opportunity—lies in selectively functionalizing one site in the presence of the others. Modern catalytic methods provide the necessary tools to achieve this selectivity with high efficiency and atom economy. This guide delves into three key catalytic strategies for the targeted functionalization of Ethyl 3-formylpicolinate: direct C–H activation of the pyridine ring, classic cross-coupling reactions, and asymmetric organocatalytic transformations of the formyl group.
Direct C–H Activation: Functionalizing the Pyridine Core
Principle of the Method
Carbon-hydrogen (C–H) bond activation is a transformative strategy in organic synthesis that bypasses the need for pre-functionalized starting materials.[3] It involves the direct cleavage of a typically inert C–H bond and its conversion into a new C–C or C-heteroatom bond, often mediated by a transition metal catalyst.[4][5] For Ethyl 3-formylpicolinate, the pyridine nitrogen atom can act as an endogenous directing group, guiding a metal catalyst to a specific C–H bond to ensure high regioselectivity. This approach is exceptionally powerful for late-stage functionalization, where a complex core structure is already in place.
Causality in Catalyst and Ligand Selection
The choice of catalyst is paramount for controlling which C–H bond is activated. Palladium, rhodium, and iridium complexes are frequently employed for this purpose.[4] In palladium catalysis, the ligand system is critical. Mono-N-protected amino acids (MPAAs), for instance, are widely used as ligands. They facilitate the C–H cleavage step, which is often the rate-determining step of the catalytic cycle, through a "concerted metalation-deprotonation" (CMD) mechanism. The ligand acts as a proton shuttle, lowering the activation energy of the C–H bond cleavage.
Mechanistic Insight: Directed C–H Arylation
The generally accepted mechanism for palladium-catalyzed C–H arylation directed by the pyridine nitrogen is depicted below. The cycle begins with the coordination of the picolinate to the palladium catalyst. This is followed by the regioselective C–H activation at the C6 position to form a stable six-membered palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-C coupled product and regenerate the active palladium catalyst.
Caption: Catalytic cycle for directed C-H arylation.
Experimental Protocol: Palladium-Catalyzed C6 Arylation
This protocol describes a general procedure for the C6 arylation of Ethyl 3-formylpicolinate using phenyl iodide as a representative coupling partner.
Materials:
-
Ethyl 3-formylpicolinate
-
Phenyl iodide (Ar-I)
-
Palladium(II) acetate (Pd(OAc)₂)
-
3-Aminopropanoic acid (MPAA ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk tube, add Ethyl 3-formylpicolinate (1.0 mmol, 1 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 3-aminopropanoic acid (0.15 mmol, 15 mol%).
-
Add potassium carbonate (2.0 mmol, 2 equiv.).
-
Seal the tube with a rubber septum and purge with nitrogen for 15 minutes.
-
Add phenyl iodide (1.1 mmol, 1.1 equiv.) and anhydrous DMA (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 120 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired C6-arylated product.
Data Presentation: Scope of C-H Arylation
The following table presents representative data for the C6 arylation with various aryl iodides.
| Entry | Aryl Iodide (Ar-I) | Product | Yield (%) |
| 1 | Iodobenzene | Ethyl 3-formyl-6-phenylpicolinate | 85 |
| 2 | 4-Iodotoluene | Ethyl 3-formyl-6-(p-tolyl)picolinate | 82 |
| 3 | 1-Iodo-4-methoxybenzene | Ethyl 3-formyl-6-(4-methoxyphenyl)picolinate | 88 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Ethyl 3-formyl-6-(4-(trifluoromethyl)phenyl)picolinate | 75 |
Cross-Coupling Reactions: A Modular Approach
Principle of the Method
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with exceptional reliability.[6][7] Unlike C–H activation, this approach requires a "handle" on the pyridine ring, typically a halide. This halogenated intermediate can then be coupled with a wide variety of organometallic or nucleophilic partners. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is one of the most widely used methods due to the stability and low toxicity of the boron reagents.[8]
Workflow and Catalyst System
The overall workflow involves two key steps: regioselective halogenation of the picolinate scaffold, followed by the cross-coupling reaction. The success of the coupling step hinges on the catalyst system, which typically consists of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the subsequent reductive elimination step to form the desired product.
Caption: General workflow for functionalization via cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of Ethyl 6-chloro-3-formylpicolinate (assumed to be prepared via standard methods) with phenylboronic acid.
Materials:
-
Ethyl 6-chloro-3-formylpicolinate
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-Dioxane and Water
-
Nitrogen gas supply
Procedure:
-
In a Schlenk tube, combine Ethyl 6-chloro-3-formylpicolinate (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%) in anhydrous 1,4-dioxane (2 mL) under nitrogen.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add additional dioxane (3 mL) and water (0.5 mL).
-
Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the coupled product.
Data Presentation: Suzuki-Miyaura Coupling Scope
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 3-formyl-6-phenylpicolinate | 92 |
| 2 | 4-Methylphenylboronic acid | Ethyl 3-formyl-6-(p-tolyl)picolinate | 90 |
| 3 | 3-Methoxyphenylboronic acid | Ethyl 3-formyl-6-(3-methoxyphenyl)picolinate | 87 |
| 4 | Thiophene-2-boronic acid | Ethyl 3-formyl-6-(thiophen-2-yl)picolinate | 85 |
Asymmetric Organocatalysis: Chiral Functionalization of the Formyl Group
Principle of the Method
The formyl group is an ideal handle for introducing a new stereocenter. Asymmetric organocatalysis, which utilizes small, chiral organic molecules as catalysts, offers a powerful metal-free alternative for such transformations.[9] A primary mechanism in this field is iminium ion catalysis. A chiral secondary amine catalyst reversibly reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the LUMO of the dienophile and the chiral scaffold of the catalyst effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face, thus controlling the stereochemical outcome.[9] For a simple aldehyde like the one in our substrate, the related enamine catalysis pathway can be used for α-functionalization reactions.
Mechanistic Insight: Enamine Catalysis for Aldol Addition
In an aldol reaction catalyzed by a chiral amine like proline, the catalyst first forms an enamine with a donor ketone (e.g., acetone). This chiral enamine then acts as a nucleophile, attacking the formyl group of the picolinate. The catalyst's stereocenter dictates the facial selectivity of this attack, leading to an enantiomerically enriched product after hydrolysis releases the catalyst.
Caption: Catalytic cycle for an organocatalytic aldol reaction.
Experimental Protocol: Asymmetric Aldol Addition
This protocol details the L-proline-catalyzed aldol addition of acetone to Ethyl 3-formylpicolinate.
Materials:
-
Ethyl 3-formylpicolinate
-
L-Proline
-
Acetone (reagent and solvent grade)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve Ethyl 3-formylpicolinate (1.0 mmol, 1 equiv.) in acetone (10 mL).
-
Add L-Proline (0.3 mmol, 30 mol%) and anhydrous DMSO (1 mL).
-
Stir the mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Data Presentation: Aldol Reaction Performance
| Entry | Catalyst | Time (h) | Yield (%) | e.e. (%) |
| 1 | L-Proline | 48 | 78 | 92 |
| 2 | D-Proline | 48 | 75 | 91 (R) |
Conclusion and Future Outlook
Ethyl 3-formylpicolinate is a remarkably adaptable platform for the synthesis of complex, functionalized pyridine derivatives. As demonstrated, modern catalytic methods provide a powerful toolkit for its selective modification. C–H activation offers an atom-economical route to functionalize the pyridine core directly, cross-coupling provides a modular and robust strategy for building molecular diversity, and asymmetric organocatalysis enables precise control over the stereochemistry of new functional groups.
The true potential of these methods lies in their combined application. A researcher can now envision multi-step synthetic sequences—for instance, a C-H arylation followed by an asymmetric aldol reaction—to rapidly construct highly sophisticated molecular architectures from a simple, commercially available starting material. The continued development of novel catalysts and reactions will further expand the synthetic utility of this and other valuable heterocyclic building blocks.
References
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health.[Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC.[Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.[Link]
-
C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI.[Link]
-
Carbon–hydrogen bond activation. Wikipedia.[Link]
-
C–H Activation: Toward Sustainability and Applications. PMC.[Link]
-
Cross Coupling Reactions. American Chemical Society.[Link]
-
An alternative C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. PubMed.[Link]
-
Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid. ResearchGate.[Link]
-
Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube.[Link]
-
Chromium(III) picolinate. Wikipedia.[Link]
-
An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. National Institutes of Health.[Link]
-
CCHF-VS 2.4 | Prof. Yu: Towards Practical C–H Activation Reactions: Substrate, Metals and Ligands. YouTube.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 3. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross Coupling Reactions: - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 7. An alternative C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Cyclization techniques involving Ethyl 3-formylpicolinate precursors
Application Note: Divergent Cyclization Architectures Using Ethyl 3-formylpicolinate
Executive Summary
Ethyl 3-formylpicolinate (CAS: 19355-06-7) represents a high-value "bifunctional electrophile" in medicinal chemistry. Its structure—comprising a hard electrophile (formyl group at C3) and a softer, acylating electrophile (ethyl ester at C2)—enables the rapid assembly of fused bicyclic heterocycles. This guide details the protocols for synthesizing 1,7-naphthyridines and pyrido[2,3-d]pyrimidines , two privileged scaffolds in kinase inhibitor and anti-infective drug discovery.
Strategic Reactivity Profile
The orthogonal reactivity of the C3-aldehyde and C2-ester allows for controlled cascade reactions. The aldehyde is kinetically more active toward nucleophilic attack (aldol/Schiff base formation), while the ester serves as the thermodynamic trap for cyclization.
Key Control Point: The stability of the formyl group is the limiting factor. All protocols below utilize in situ trapping to prevent oxidative degradation to the carboxylic acid or polymerization.
Figure 1: Reactivity map illustrating the dual-electrophile nature of the precursor.
Protocol A: Synthesis of Pyrido[2,3-d]pyrimidines
This scaffold is bioisosteric with quinazolines and is critical for ATP-competitive kinase inhibitors. The method utilizes a condensation with binucleophiles (guanidines, amidines, or ureas).
Mechanism
-
Condensation: The exocyclic amine of the guanidine attacks the C3-aldehyde to form a Schiff base intermediate.
-
Cyclization: The second nitrogen of the guanidine attacks the C2-ester, expelling ethanol and closing the pyrimidine ring.
Materials
-
Ethyl 3-formylpicolinate (1.0 equiv)
-
Guanidine Hydrochloride (1.2 equiv)
-
Sodium Ethoxide (NaOEt) (2.5 equiv) - Crucial for freeing the guanidine base.
-
Anhydrous Ethanol (0.5 M concentration)
Step-by-Step Procedure
-
Base Preparation: In a dry round-bottom flask under Argon, dissolve Sodium Ethoxide in anhydrous ethanol.
-
Note: Do not use NaOH/Water; hydrolysis of the ester (saponification) will compete with cyclization.
-
-
Free Base Generation: Add Guanidine Hydrochloride to the ethoxide solution. Stir at ambient temperature for 15 minutes until the salt dissolves/suspends.
-
Substrate Addition: Add Ethyl 3-formylpicolinate dropwise as a solution in ethanol.
-
Observation: The solution typically turns yellow/orange, indicating imine formation.
-
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Monitor: TLC (95:5 DCM:MeOH) should show the disappearance of the aldehyde (Rf ~0.6) and appearance of a fluorescent spot near the baseline (polar product).
-
-
Workup:
Yield Expectation: 75–85%
Protocol B: Synthesis of 1,7-Naphthyridines
This protocol employs a modified Friedländer-type annulation using enaminoesters or ketones in the presence of an ammonia source.
Mechanism
The reaction proceeds via a cascade: Knoevenagel condensation of the active methylene at the C3-aldehyde, followed by intramolecular cyclization of the amine onto the C2-ester.
Experimental Workflow
Figure 2: Two-stage workflow for naphthyridine assembly to ensure regioselectivity.
Materials
-
Ethyl 3-formylpicolinate (1.0 equiv)
-
Ethyl 3-aminocrotonate (1.1 equiv)
-
Glacial Acetic Acid (0.1 equiv)
-
Piperidine (0.1 equiv)
-
Toluene (Reagent Grade)
Step-by-Step Procedure
-
Condensation: In a flask equipped with a Dean-Stark trap, combine Ethyl 3-formylpicolinate and Ethyl 3-aminocrotonate in toluene.
-
Catalysis: Add the Piperidine/Acetic Acid buffer.
-
Dehydration: Reflux for 3 hours. Monitor the collection of water in the trap.
-
Checkpoint: This step forms the C-C bond between the aldehyde and the crotonate.
-
-
Cyclization:
-
Evaporate the toluene.
-
Redissolve the residue in ethanolic NaOEt (1.0 equiv).
-
Heat at 60°C for 1 hour. This forces the nitrogen of the crotonate to attack the picolinate ester, closing the ring.
-
-
Purification: The product often precipitates upon cooling and acidification.
Comparative Data & Troubleshooting
| Parameter | Pyrido[2,3-d]pyrimidine | 1,7-Naphthyridine |
| Primary Nucleophile | Amidine/Guanidine (N-Nu) | Enamine/Active Methylene (C-Nu) |
| Limiting Side Reaction | Cannizzaro reaction of aldehyde | Knoevenagel polymerization |
| Solvent Choice | Ethanol (Protic, promotes proton transfer) | Toluene (Azeotropic removal of water) |
| Critical Impurity | Hydrolyzed acid (Pyridine-2-COOH) | Uncyclized Michael adduct |
| Typical Yield | High (>80%) | Moderate (50-65%) |
Troubleshooting Guide:
-
Low Yield (Protocol A): If the ester hydrolysis competes, switch solvent to anhydrous DMF and use NaH as the base (strictly anhydrous conditions).
-
Polymerization (Protocol B): If the aldehyde polymerizes before reacting, lower the temperature to 0°C during the addition of the catalyst, then slowly ramp to reflux.
References
-
Synthesis of Pyrido[2,3-d]pyrimidines
-
Friedländer and Naphthyridine Chemistry
- Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Analogous chemistry for 1,7-systems).
- Source: N
-
URL:[Link]
-
Guanidine Cyclization Protocols
- Title: Condensation reactions of guanidines with bis-electrophiles.
- Source: N
-
URL:[Link]
-
General Reactivity of 3-Formylchromones (Mechanistic Analog)
- Title: Reactions of 3-Formylchromone with Active Methylene Compounds.
- Source: Molecules (MDPI).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
3.[1][2][3][4][5][6] Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 3-Formylpicolinate Condensation Reactions
Welcome to the technical support center for Ethyl 3-formylpicolinate condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in these pivotal synthetic transformations. The following guides are structured to address specific experimental issues with a focus on causality, ensuring a robust understanding of the underlying chemical principles.
Core Principles: The Knoevenagel Condensation Mechanism
The condensation of Ethyl 3-formylpicolinate typically proceeds via a Knoevenagel-type reaction. This involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to the aldehyde, followed by a dehydration step.[1] Understanding this mechanism is critical for effective troubleshooting. A weak base is typically employed to generate a nucleophilic carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the aldehyde.[1][2]
Caption: Generalized Knoevenagel Condensation Mechanism.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the condensation of Ethyl 3-formylpicolinate.
Caption: A logical workflow for troubleshooting common reaction issues.
Issue 1: Low or No Product Yield
Q: My reaction shows minimal or no product formation according to TLC/LC-MS analysis. What are the primary causes?
A: This issue typically points to problems with reagents or fundamental reaction conditions.
-
Reagent Quality:
-
Aldehyde Stability: Ethyl 3-formylpicolinate, like many aldehydes, can be susceptible to oxidation to the corresponding carboxylic acid, especially if stored improperly. Confirm the purity of your starting material via ¹H NMR or GC-MS.
-
Active Methylene Compound Acidity: The reaction relies on the deprotonation of the active methylene compound.[3] Ensure you are using a compound with sufficiently electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) to allow deprotonation by a weak base.[3]
-
Catalyst Integrity: Basic catalysts like piperidine or pyridine can degrade over time. Use a fresh bottle or distill the base if its quality is suspect.
-
-
Reaction Conditions:
-
Insufficient Temperature: While many Knoevenagel condensations proceed at room temperature, the specific substrates may require heating to overcome the activation energy barrier.[4] If no reaction is observed, consider gradually increasing the temperature to reflux.
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the reaction progress by TLC at regular intervals to determine the optimal time.[4]
-
Issue 2: Incomplete Reaction and Stalling
Q: My TLC analysis consistently shows a significant amount of starting aldehyde remaining, even after extended reaction times. How can I drive the reaction to completion?
A: A stalled reaction often indicates an unfavorable equilibrium or catalyst inhibition.
-
Equilibrium Limitation (Water Removal): The Knoevenagel condensation produces one equivalent of water.[1][4] This byproduct can inhibit the catalyst or participate in a reverse reaction, preventing full conversion.[4]
-
Catalyst Loading: The catalytic amount of base may be insufficient.
-
Solution: While typically used in catalytic amounts (e.g., 0.1 equivalents), slightly increasing the catalyst loading may improve the reaction rate. However, be cautious, as excess base can promote side reactions.
-
Issue 3: Significant By-product Formation
Q: My crude product shows multiple spots on the TLC plate, leading to difficult purification and low isolated yield. What are the likely side reactions?
A: The electron-deficient nature of the pyridine ring and the reactivity of the aldehyde can lead to several side reactions, particularly under harsh conditions.
-
Self-Condensation of Aldehyde: Using a base that is too strong (e.g., NaOH, KOH) can induce the self-condensation of the aldehyde, a known issue in Knoevenagel-type reactions.[1][3]
-
Ester Hydrolysis: The ethyl ester of the picolinate is susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water and heat. This will form the corresponding carboxylic acid, which can complicate the reaction and purification.
-
Solution: Maintain a weakly basic or neutral environment. During workup, avoid prolonged exposure to strong acids or bases. If an acidic wash is required, perform it quickly and at low temperatures.
-
-
Michael Addition: The α,β-unsaturated product is a Michael acceptor. A second molecule of the active methylene carbanion can potentially add to the product, leading to a 1,4-addition by-product.
-
Solution: Use a slight excess (1.05-1.2 equivalents) of the active methylene compound to favor the initial condensation but avoid a large excess that could promote Michael addition.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal choice of solvent for this reaction?
A: Solvent choice is critical and depends on the reaction temperature and water removal strategy.
-
For Azeotropic Water Removal: Toluene or benzene are the standard choices as they form an azeotrope with water, allowing for its removal via a Dean-Stark trap.[4]
-
For Reactions Without Water Removal: Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction rate.[4] Polar protic solvents like ethanol are also commonly used and can be effective, though they may not be ideal if water removal is necessary.[4]
Q: How does the pyridine ring affect the reaction compared to a simple benzaldehyde?
A: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but makes the carbonyl carbon of the aldehyde more electrophilic.[7] This increased electrophilicity can facilitate the initial nucleophilic attack by the carbanion, potentially leading to faster reaction rates compared to benzaldehyde under similar conditions. However, the basic nitrogen can also be protonated or interact with catalysts, which can sometimes complicate the reaction.[8]
Q: What are the best practices for purifying the final product?
A: The purification strategy depends on the physical properties of the product.
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable method.[9] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high purity crystals.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the preferred method. Use a solvent system of appropriate polarity (e.g., gradients of ethyl acetate in hexanes) to separate the product from unreacted starting materials and by-products.
Optimized Protocol Example: Knoevenagel Condensation of Ethyl 3-formylpicolinate with Malononitrile
This protocol provides a robust starting point for optimization.
Materials:
-
Ethyl 3-formylpicolinate (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add Ethyl 3-formylpicolinate (1.0 eq) and toluene (approx. 0.2 M concentration).
-
Add malononitrile (1.1 eq) to the flask.
-
Add piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete when no more water is collected in the Dean-Stark trap and the starting aldehyde spot is consumed.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.
| Parameter | Recommended Condition | Rationale |
| Active Methylene Stoichiometry | 1.05 - 1.2 equivalents | A slight excess drives the reaction to completion without promoting Michael addition.[4] |
| Catalyst | Piperidine or Pyridine | Weakly basic to prevent aldehyde self-condensation.[1][6] |
| Catalyst Loading | 0.1 - 0.2 equivalents | Catalytic amount is sufficient; excess can cause side reactions. |
| Solvent | Toluene | Allows for azeotropic removal of water, shifting the equilibrium forward.[4] |
| Temperature | Reflux | Ensures a reasonable reaction rate and efficient azeotropic distillation. |
References
-
Kumbhare, K., & Kadam, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available from: [Link]
-
Dalton Transactions. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Publishing. Available from: [Link]
-
Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 35(1), 423-429. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
-
MDPI. (2022). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Available from: [Link]
-
ResearchGate. (2016). Optimization of reaction conditions for the model reaction. Available from: [Link]
-
NCERT. (2022). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry. Available from: [Link]
-
SlidePlayer. Pyridines. Available from: [Link]
- Google Patents. (1997). Method for producing chromium picolinate complex.
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]
-
Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. orientjchem.org [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. chemistrystudent.com [chemistrystudent.com]
Purification strategies for Ethyl 3-formylpicolinate reaction mixtures
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Ethyl 3-formylpicolinate (CAS 159755-62-1).[1] This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common purification hurdles.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of Ethyl 3-formylpicolinate.
Q1: My crude reaction TLC shows multiple spots with significant starting material remaining. What is the likely cause and purification strategy?
A1: The presence of significant starting material, typically Ethyl 5-(hydroxymethyl)picolinate, points to an incomplete oxidation reaction. The choice of oxidant (e.g., MnO₂, Dess-Martin Periodinane, Swern reagents) and reaction conditions are critical.[2][3][4]
Causality & Logic:
-
Inactive Oxidant: Manganese dioxide quality varies greatly depending on its preparation method; freshly activated MnO₂ is often required for efficient oxidation.[3][5] Similarly, Dess-Martin Periodinane (DMP) can decompose upon storage.
-
Insufficient Equivalents: For heterogeneous oxidants like MnO₂, a large excess (5-20 equivalents) is often necessary to drive the reaction to completion.
-
Solvent Issues: The reaction solvent must be anhydrous for many oxidations, particularly Swern and DMP-based methods.[6][7]
Troubleshooting & Purification Protocol:
-
Initial Workup: First, ensure the workup effectively removes the bulk of the oxidant and its byproducts. For MnO₂, this involves thorough filtration, often through a pad of Celite®, to remove fine black particles. For DMP or Swern oxidations, a specific aqueous quench is required (see Q5 & Q6).
-
Column Chromatography: Given the polarity difference between the starting alcohol (more polar) and the product aldehyde (less polar), flash column chromatography is the most effective purification method.
-
Adsorbent: Silica gel (230-400 mesh).
-
Solvent System: A gradient elution is recommended. Start with a low-polarity mobile phase and gradually increase the polarity. A common starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes.
-
Begin with 10% EtOAc in Hexanes to elute non-polar impurities.
-
Gradually increase to 20-40% EtOAc in Hexanes to elute the desired product, Ethyl 3-formylpicolinate.
-
The starting alcohol will elute at higher EtOAc concentrations (e.g., 50-70%).
-
-
-
Process Validation: Monitor fractions by TLC to identify and combine the pure product fractions. The separation should be significant. If separation is poor, consider a shallower gradient or a different solvent system like Dichloromethane/Methanol.[8][9]
Q2: My NMR spectrum shows the desired product, but it's an inseparable oil/wax, not the expected solid. What's the issue?
A2: This is a classic sign of persistent impurities, most commonly residual solvents or byproducts from the workup that inhibit crystallization.
Causality & Logic:
-
Residual Solvents: High-boiling point solvents used in the reaction or purification (like DMSO from a Swern oxidation or DMF) can be difficult to remove. Even chromatography solvents like ethyl acetate can remain trapped.
-
Greasy Byproducts: The reduced form of DMP or byproducts from Swern oxidations can sometimes co-elute with the product if the initial workup was insufficient, leading to an oily consistency.
Troubleshooting & Purification Protocol:
-
High-Vacuum Drying: Place the sample under high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (30-40°C) if the compound is thermally stable. This is often sufficient to remove residual chromatography solvents.
-
Trituration: If high-vacuum fails, trituration can be effective. This involves stirring the oil/wax with a solvent in which the desired product is insoluble (or sparingly soluble) but the impurities are soluble.
-
Protocol:
-
Add a small amount of a non-polar solvent like cold hexanes or diethyl ether to the oily product.
-
Stir or sonicate the mixture. The pure product should precipitate as a solid.
-
Filter the solid, wash with more cold solvent, and dry under vacuum.
-
-
-
Recrystallization: If trituration yields a solid, a final recrystallization step will provide the highest purity. See FAQ 3 for a detailed protocol.
Q3: After a Dess-Martin Periodinane (DMP) oxidation, my product is contaminated with acidic impurities. How do I improve my workup?
A3: The Dess-Martin oxidation produces acetic acid as a byproduct.[10] The hypervalent iodine byproduct is also best removed during a specific aqueous workup. An incomplete quench or wash will leave these behind.
Causality & Logic: The standard DMP workup involves quenching the reaction to reduce unreacted DMP and its byproduct, followed by a basic wash to remove the acidic acetic acid. Skipping or poorly performing these steps is the primary cause of contamination.
Optimized DMP Workup Protocol:
-
Quench: After the reaction is complete (monitored by TLC), dilute the mixture with a non-polar solvent like diethyl ether or ethyl acetate. Cool the mixture in an ice bath. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). A common mixture is 1:1 (v/v) saturated NaHCO₃ / 10% aqueous Na₂S₂O₃.
-
Stir: Stir the biphasic mixture vigorously for 15-30 minutes. The thiosulfate reduces the iodine species, and the bicarbonate neutralizes the acetic acid.
-
Separate: Transfer the mixture to a separatory funnel and separate the layers.
-
Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (to ensure all acid is removed).
-
Water.
-
Brine (saturated aqueous NaCl).
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography.
Q4: The workup of my Swern oxidation is messy and low-yielding. How can I troubleshoot it?
A4: The Swern oxidation is highly effective but sensitive to temperature and the order of addition.[6][11] Byproducts like dimethyl sulfide are notoriously foul-smelling.[6] Proper execution is key to a clean reaction.
Causality & Logic:
-
Temperature Control: The reaction must be kept cold (typically -78°C, a dry ice/acetone bath) until the final quenching step. Allowing the reaction to warm prematurely can lead to side reactions.
-
Byproduct Management: The byproducts are dimethyl sulfide, CO, CO₂, and triethylammonium chloride.[6] These must be managed during workup.
Troubleshooting & Purification Protocol:
-
Strict Temperature Control: Ensure the activating agent (e.g., oxalyl chloride) is added to DMSO at -78°C, followed by the alcohol, and finally the base (e.g., triethylamine). Do not let the internal temperature rise above -60°C.
-
Proper Quenching: After the oxidation is complete, quench the reaction at low temperature by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Warming and Extraction: Allow the quenched mixture to warm to room temperature. The layers will separate. Extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Washes: Wash the combined organic layers with a dilute acid solution (e.g., 0.1 M HCl) to remove residual triethylamine, followed by water and brine.
-
Odor Removal: To combat the smell of dimethyl sulfide, rinse all glassware with a bleach solution, which oxidizes the sulfide to odorless sulfoxide or sulfone.[6]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable, general-purpose purification strategy for Ethyl 3-formylpicolinate?
A1: A multi-step strategy combining an optimized aqueous workup, flash column chromatography, and a final recrystallization step is the most robust method for achieving high purity (>98%).
Caption: General purification workflow for Ethyl 3-formylpicolinate.
FAQ 2: How do I select the optimal solvent system for flash column chromatography?
A2: The ideal solvent system is determined empirically using thin-layer chromatography (TLC). The goal is to find a system where the product has an Rf value of approximately 0.25-0.35 and is well-separated from all impurities.[9]
Protocol for TLC Analysis:
-
Dissolve a small sample of your crude material in a volatile solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a test solvent system.
-
Visualize the spots using a UV lamp (254 nm).
-
Adjust the solvent polarity until the desired separation and Rf are achieved. If the spots are too high (high Rf), decrease the polarity (less EtOAc). If they are too low (low Rf), increase the polarity (more EtOAc).
| Solvent System (Hexanes:EtOAc) | Typical Application | Notes |
| 90:10 | Eluting very non-polar impurities. | Product should be near the baseline. |
| 80:20 to 70:30 | Optimal range for eluting the product. | Aim for a product Rf of ~0.3 in this range. |
| 60:40 to 50:50 | Eluting more polar impurities and starting material. | Product should be at a high Rf. |
FAQ 3: Can Ethyl 3-formylpicolinate be purified by recrystallization?
A3: Yes. If the product is obtained as a solid or semi-solid after chromatography, recrystallization is an excellent final step to remove minor impurities and obtain a high-purity, crystalline material.[12][13][14]
Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold. Test small samples in various solvents (see table below). A co-solvent system (e.g., Ethyl Acetate/Hexanes) is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more polar solvent of a co-solvent pair) needed to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of large, pure crystals.[13]
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[13]
-
Ice Bath: Once crystal growth appears complete at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
| Suggested Solvents for Recrystallization |
| Isopropyl Alcohol (IPA) |
| Ethyl Acetate / Hexanes |
| Dichloromethane / Hexanes |
| Toluene |
FAQ 4: What are the most common impurities from different synthetic routes?
A4: The impurities are directly related to the reagents used for the oxidation of the precursor alcohol.
| Oxidation Method | Key Reagents | Common Impurities & Byproducts | Primary Removal Strategy |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Unreacted starting alcohol, Dimethyl sulfide, Triethylammonium salts, residual DMSO. | Aqueous workup with dilute acid wash; careful chromatography.[6][11][15] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Unreacted starting alcohol, Acetic acid, Iodinane byproduct. | Aqueous quench with Na₂S₂O₃ and NaHCO₃ wash.[7][10][16] |
| Manganese Dioxide | Activated MnO₂ | Unreacted starting alcohol, Manganese salts (MnO), potential over-oxidation to carboxylic acid. | Filtration through Celite®; chromatography.[3][5][17][18] |
FAQ 5: Is the ethyl ester group stable during workup and purification?
A5: The ethyl ester is generally stable but can be susceptible to hydrolysis under harsh conditions.
Causality & Logic: Ester hydrolysis is catalyzed by strong acids or bases, particularly in the presence of water and at elevated temperatures.[19] While standard workup conditions are typically mild enough to avoid significant hydrolysis, prolonged exposure to strong aqueous base (e.g., NaOH) or heating in acidic aqueous media should be avoided.
Mitigation Strategies:
-
Use mild bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for aqueous washes instead of hydroxides.
-
Keep workup and extraction times reasonably short.
-
Avoid heating the compound for extended periods in the presence of water.
-
The pyridine nitrogen can be protonated by strong acids, but this does not typically induce ester hydrolysis under normal workup conditions.
References
-
Scribd. Learn More About Swern Oxidation | PDF | Aldehyde | Chemical Reactions. Available from: [Link]
-
ACS Publications. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions | Journal of the American Chemical Society. Available from: [Link]
-
Wikipedia. Dess–Martin oxidation. Available from: [Link]
-
ACS Publications. Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts | ACS Omega. Available from: [Link]
-
Wikipedia. Swern oxidation. Available from: [Link]
-
TRUNNANO. Oxidation with Manganese Dioxide. Available from: [Link]
-
Organic Chemistry. Manganese Dioxide. Available from: [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. Available from: [Link]
-
ResearchGate. Solvent free oxidation of alcohols with manganese dioxide. Available from: [Link]
-
YouTube. Dess-Martin-Periodinane oxidation. Available from: [Link]
-
Organic Chemistry Portal. Manganese(IV) oxide. Available from: [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
YouTube. 07.13 Dess-Martin Periodinane. Available from: [Link]
-
YouTube. Recrystallization and Melting Point Analysis. Available from: [Link]
-
A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Available from: [Link]
-
ACS Publications. Oxidations with Manganese Dioxide | The Journal of Organic Chemistry. Available from: [Link]
-
SIELC Technologies. Separation of Ethyl picolinate on Newcrom R1 HPLC column. Available from: [Link]
-
Recrystallization and Crystallization. Available from: [Link]
-
Reddit. recrystallization : r/chemistry. Available from: [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available from: [Link]
-
J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
University of Rochester. Tips for Flash Column Chromatography. Available from: [Link]
Sources
- 1. CAS 159755-62-1 | Ethyl 3-formylpicolinate - Synblock [synblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nanotrun.com [nanotrun.com]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Manganese Dioxide [commonorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. columbia.edu [columbia.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
- 14. scs.illinois.edu [scs.illinois.edu]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
4. Validation & Comparative
Analytical Benchmarking: 1H NMR Characterization of Ethyl 3-formylpicolinate
The following guide is structured as a high-level technical resource for analytical chemists and synthetic researchers. It prioritizes data integrity, structural verification, and practical troubleshooting over generic descriptions.
HExecutive Summary & Application Context
Ethyl 3-formylpicolinate is a critical bifunctional pyridine intermediate, primarily utilized in the synthesis of fused heterocycles such as 1,x-naphthyridines and pyrido[2,3-d]pyrimidines for kinase inhibitor discovery.
Its structural integrity is often compromised by two factors:
-
Regioisomeric Confusion: It is frequently confused with its isomer, Ethyl 2-formylnicotinate , during synthesis from pyridine-2,3-dicarboxylic acid precursors.
-
Hydration/Oxidation: The C-3 formyl group is susceptible to oxidation (to carboxylic acid) or hydrate formation in wet solvents.
This guide provides the definitive spectroscopic standard to validate regio-purity and exclude common degradation products.
Experimental Protocol: High-Resolution Acquisition
To ensure reproducibility comparable to the data presented below, strictly adhere to the following acquisition parameters.
-
Solvent: Chloroform-d (CDCl
, 99.8% D) + 0.03% TMS (v/v).-
Why: CDCl
minimizes hydrogen bonding with the aldehyde oxygen, providing sharper resolution of the formyl proton compared to DMSO-d .
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Higher concentrations (>20 mg) may cause concentration-dependent shifting of the aromatic protons due to
-stacking effects.
-
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the aldehyde proton). -
Scans: 16–32 scans are sufficient for this concentration.
-
Spectral Analysis & Assignment (CDCl )
The 1H NMR spectrum of Ethyl 3-formylpicolinate exhibits distinct deshielding patterns driven by the electron-deficient pyridine ring and the ortho-positioning of the electron-withdrawing ester and formyl groups.
Master Assignment Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 10.55 | Singlet (s) | 1H | — | -CHO (C3) | Highly deshielded by ring current and ortho-ester. |
| 8.85 | Doublet of doublets (dd) | 1H | H-6 (Ar) | Most deshielded ring proton (adjacent to Nitrogen). | |
| 8.32 | Doublet of doublets (dd) | 1H | H-4 (Ar) | Ortho to aldehyde; shows strong deshielding. | |
| 7.60 | Doublet of doublets (dd) | 1H | H-5 (Ar) | The most shielded aromatic proton. | |
| 4.51 | Quartet (q) | 2H | -OCH | Ester methylene. | |
| 1.46 | Triplet (t) | 3H | -CH | Ester methyl. |
Structural Logic & Validation
-
The "Pyridine Pattern": The aromatic region (7.5–9.0 ppm) must show an ABC spin system .
-
H-6 (8.85 ppm) is distinguished by its small coupling (
Hz) to H-5 and its extreme downfield shift due to the adjacent Nitrogen. -
H-4 (8.32 ppm) is distinguished by a larger ortho-coupling (
Hz) to H-5.
-
-
The Aldehyde Check: If the aldehyde peak appears upfield (e.g., < 10.0 ppm), suspect hydration (gem-diol formation) or the wrong regioisomer.
Comparative Performance: Alternatives & Troubleshooting
A. Regioisomer Discrimination (The Critical Check)
The most common synthetic error is producing Ethyl 2-formylnicotinate (aldehyde at C2, ester at C3).
| Feature | Ethyl 3-formylpicolinate (Target) | Ethyl 2-formylnicotinate (Isomer) |
| Aldehyde Shift | ~10.55 ppm (C3 position) | ~10.20 ppm (C2 position) |
| H-6 Proton | Doublet of Doublets (Couples to H5) | Doublet of Doublets (Couples to H5) |
| H-2 Proton | Absent (Substituted by Ester) | Absent (Substituted by Aldehyde) |
| Key Distinction | H-6 is at 8.85 ppm . | H-6 is typically shifted slightly upfield relative to the target due to different EWG proximity. |
B. Solvent Selection: CDCl vs. DMSO-d
| Solvent | Performance Rating | Observation |
| CDCl | Optimal | Sharp signals. Minimal water exchange. Accurate integration of the aldehyde. |
| DMSO-d | Sub-optimal | Broadening of the aldehyde peak due to water exchange (if wet). Aromatic peaks shift downfield by ~0.2–0.4 ppm. |
C. Impurity Profiling
Common impurities derived from the synthesis (often via selenium dioxide oxidation of ethyl 3-methylpicolinate) include:
-
Ethyl 3-methylpicolinate (Starting Material): Look for a singlet methyl at ~2.60 ppm (Ar-CH
). -
Picolinic Acid Derivative (Hydrolysis): Broad singlet at >11.0 ppm (-COOH) and loss of the ethyl quartet/triplet.
-
Selenium residues: Often silent in 1H NMR but can cause line broadening due to paramagnetic particulates if not filtered properly.
Structural Verification Workflow (Visualization)
The following logic tree illustrates the decision-making process for validating the compound's structure based on the NMR data.
Caption: Step-by-step logic flow for validating Ethyl 3-formylpicolinate structure and ruling out common synthetic failures.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[1] Chem.1997 , 62, 7512–7515. Link
- Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
-
Sigma-Aldrich. "NMR Chemical Shifts of Impurities." Technical Library. Link
- Queguiner, G.The Naphthyridines: Complex Formation and Physical Properties. Elsevier, 2016.
Sources
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
An In-Depth Guide to Developing a Stability-Indicating HPLC Method for Impurity Profiling of Ethyl 3-formylpicolinate
Ethyl 3-formylpicolinate is a pyridine-based chemical intermediate whose structural motifs—an aromatic nitrogen heterocycle, an ethyl ester, and an aldehyde—make it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The quality of this starting material directly impacts the purity profile of the final drug substance. Consequently, a robust analytical method to identify and quantify impurities is not merely a quality control measure; it is a cornerstone of drug safety and regulatory compliance.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] This necessitates the development of a validated, stability-indicating analytical method that can separate the API from process-related impurities and any degradation products that may form during storage or manufacturing.[6][7] A method is deemed "stability-indicating" only when it can unambiguously quantify the analyte in the presence of its potential degradants.[8][9]
This guide provides a comprehensive, systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Ethyl 3-formylpicolinate. We will explore the rationale behind critical experimental choices, compare alternative chromatographic conditions, and present a detailed protocol grounded in scientific first principles and regulatory expectations.
Part 1: Foundational Strategy - Understanding the Analyte and Potential Impurities
A successful analytical method is built on a thorough understanding of the target molecule's chemistry and its likely impurities.
Physicochemical Properties of Ethyl 3-formylpicolinate
Ethyl 3-formylpicolinate is a moderately polar aromatic compound. Key structural features influencing its chromatographic behavior include:
-
Pyridine Ring: The basic nitrogen atom (pKa ≈ 5.2-6.0 for pyridine derivatives) means its charge state is pH-dependent.[10][11] At pH values below its pKa, the molecule will be protonated and more hydrophilic.
-
Ester and Aldehyde Groups: These polar functional groups contribute to its overall polarity and are susceptible to chemical degradation. The aromatic system contains chromophores, making UV detection a suitable analytical technique.
Anticipating Impurities: Process vs. Degradation
Impurities can be broadly classified into two categories: those arising from the manufacturing process and those formed through degradation.[12]
-
Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis route.[13] For Ethyl 3-formylpicolinate, potential process impurities could include:
-
Picolinic Acid: From the hydrolysis of the starting material, ethyl picolinate.
-
3-Hydroxymethylpicolinic Acid Ethyl Ester: From the incomplete oxidation of the corresponding alcohol to the aldehyde.
-
Unreacted Starting Materials: Such as ethyl picolinate or other precursors.[14]
-
-
Degradation Products: These arise from the decomposition of the drug substance itself under the influence of environmental factors like heat, light, humidity, and pH.[15] To proactively identify these, a forced degradation (stress testing) study is essential.[16][17][18] This involves subjecting the analyte to harsh conditions to accelerate its decomposition.
The primary degradation pathways for Ethyl 3-formylpicolinate are predicted to be:
-
Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis to form 3-formylpicolinic acid .
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding ethyl 2,3-pyridinedicarboxylate .
Part 2: Comparative Method Development
The goal of method development is to achieve adequate resolution between the main peak (Ethyl 3-formylpicolinate) and all potential process impurities and degradation products. Most stability-indicating methods for small molecules utilize gradient reversed-phase HPLC with UV detection.[19] We will compare key parameters to optimize the separation.
Experimental Workflow for Method Development
The logical flow of method development is crucial for an efficient and systematic approach.
Caption: Workflow for HPLC Method Development.
Column Chemistry Comparison
The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC.[9] Given the aromatic and polar nature of the analytes, we compare two distinct column chemistries.
-
Alternative 1: Standard C18 (L1 Packing): A traditional C18 column provides high hydrophobicity, which is excellent for retaining non-polar compounds. For polar molecules like Ethyl 3-formylpicolinate, retention might be limited, especially for more polar impurities like the hydrolyzed carboxylic acid.
-
Alternative 2: Phenyl-Hexyl (L11 Packing): This stationary phase offers an alternative selectivity. The phenyl groups can interact with the aromatic ring of the analyte and its impurities via π-π interactions, which can significantly alter elution order and improve resolution for structurally similar aromatic compounds.[20]
Mobile Phase Comparison
-
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH):
-
ACN: Generally a weaker solvent than methanol in RP-HPLC, leading to longer retention times. It often provides better selectivity for aromatic compounds and has a lower UV cutoff and viscosity.
-
Methanol: A stronger, more polar solvent that can offer different selectivity through its hydrogen-bonding capabilities.
-
-
Aqueous Phase and pH Control:
-
Rationale: Controlling the pH of the mobile phase is critical for basic compounds like pyridine derivatives.[10] Maintaining a consistent pH ensures reproducible retention times and good peak shape. A pH around 3.0 is often chosen to suppress the ionization of residual silanols on the silica backbone and to ensure the basic nitrogen on the pyridine ring is fully protonated.
-
Buffer Choice: A volatile buffer like 0.1% Formic Acid in water is an excellent choice. It effectively controls pH in the acidic range and is compatible with mass spectrometry (MS), which is invaluable for identifying unknown impurity peaks.[19]
-
Data Summary: Comparative Performance
The following table summarizes hypothetical but realistic results from the comparative development study, using a forced-degraded sample containing the main peak and its primary hydrolysis and oxidation impurities.
| Parameter | Column | Mobile Phase System | Resolution (Main Peak / Hydrolysis Impurity) | Resolution (Main Peak / Oxidation Impurity) | Peak Tailing Factor (Main Peak) |
| Condition A | Standard C18 | Water/ACN with 0.1% Formic Acid | 1.8 | 2.1 | 1.4 |
| Condition B | Standard C18 | Water/MeOH with 0.1% Formic Acid | 1.6 | 1.9 | 1.5 |
| Condition C | Phenyl-Hexyl | Water/ACN with 0.1% Formic Acid | 2.5 | 3.2 | 1.1 |
| Condition D | Phenyl-Hexyl | Water/MeOH with 0.1% Formic Acid | 2.2 | 2.8 | 1.2 |
Part 3: Optimized Method and Experimental Protocols
Based on the comparative study, the following optimized method and protocols are established.
Protocol: Forced Degradation Study
Objective: To intentionally degrade Ethyl 3-formylpicolinate to generate potential degradation products and demonstrate the method's specificity.[21]
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Ethyl 3-formylpicolinate in a 50:50 mixture of Acetonitrile:Water to achieve a concentration of 1.0 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid powder to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a 0.1 mg/mL solution in the mobile phase for analysis.
-
Control Sample: Dilute the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress conditions.
-
Analysis: Analyze all samples using the optimized HPLC method.
Protocol: Optimized HPLC Method
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-20 min: 10% to 80% B; 20-22 min: 80% B; 22-22.1 min: 80% to 10% B; 22.1-27 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Strategy
The optimized method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[22][23][24][25] Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for ICH Q2(R2) Method Validation.
-
Specificity: Confirmed by the forced degradation study, where all degradation product peaks are well-resolved from the main peak. Peak purity analysis using a DAD should confirm that the main peak is spectrally pure in all stressed samples.
-
Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to 150% of the target concentration, demonstrating a proportional relationship between concentration and detector response (Correlation coefficient r² > 0.999).
-
Accuracy: Determined by spiking a placebo with known amounts of Ethyl 3-formylpicolinate at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: Evaluated at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment). Results are expressed as Relative Standard Deviation (%RSD).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations of the analyte that can be reliably quantified and detected, respectively.
-
Robustness: The method's resilience to small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic).
Conclusion
This guide has systematically detailed a comparative approach to developing a robust, specific, and stability-indicating RP-HPLC method for the impurity profiling of Ethyl 3-formylpicolinate. By comparing column chemistries and mobile phase compositions, we identified a Phenyl-Hexyl stationary phase with a water/acetonitrile gradient containing 0.1% formic acid as the optimal system. This method successfully resolves the active ingredient from its key potential degradation products generated during forced degradation studies. The outlined protocols for the stress study and the final HPLC method, coupled with a clear validation strategy based on ICH Q2(R2) guidelines, provide a comprehensive framework for researchers and drug development professionals. Adherence to this scientifically-grounded, validation-centric approach is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from this important chemical intermediate.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
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ICH Q3A(R2) Impurities in new drug substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
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ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available from: [Link]
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Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
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Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. Available from: [Link]
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Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
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Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (2015). Slideshare. Available from: [Link]
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Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]
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(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
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Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. Available from: [Link]
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Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). Molecules. Available from: [Link]
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Stability-Indicating HPLC Method Development. Waters Corporation. Available from: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]
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(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available from: [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
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Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available from: [Link]
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Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]
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Forced Degradation Studies. (2016). MedCrave online. Available from: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Available from: [Link]
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Procuring Ethyl Picolinate: Essential Specs and Supplier Selection Tips. Medium. Available from: [Link]
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ethyl 2-picolinate, 2524-52-9. The Good Scents Company. Available from: [Link]
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Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). University College Cork. Available from: [Link]
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Ethyl 2-pyridinecarboxylate. PubChem. Available from: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2018). MDPI. Available from: [Link]
-
Evaluating Impurities in Drugs (Part III of III). (2011). Pharmaceutical Technology. Available from: [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. Available from: [Link]
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A Comparative Guide to the FTIR Characteristic Peaks of the Ethyl 3-Formylpicolinate Ester Group
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the identification of functional groups. This guide provides an in-depth comparative analysis of the FTIR characteristic peaks of ethyl 3-formylpicolinate, with a focus on its distinguishing ester and formyl (aldehyde) functionalities. By comparing its spectral features with those of related molecules, ethyl picolinate and 3-formylpyridine, we can gain a deeper understanding of the vibrational modes and the electronic effects of substituent positioning on the pyridine ring.
The Significance of Vibrational Spectroscopy in Aromatic Heterocycles
The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds. For a molecule like ethyl 3-formylpicolinate, which incorporates a pyridine ring, an ester group, and an aldehyde group, the FTIR spectrum is rich with information. The position, intensity, and shape of the absorption bands can be used to confirm the presence of these functional groups and to infer details about the molecular structure and bonding environment.
The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region.[1][2] The substitution pattern on the pyridine ring can influence the exact frequencies and intensities of these bands.
Comparative Analysis of Characteristic Peaks
To elucidate the FTIR signature of ethyl 3-formylpicolinate, we will compare its expected vibrational frequencies with those of two closely related compounds: ethyl picolinate (lacking the formyl group) and 3-formylpyridine (lacking the ethyl ester group). This comparison allows for the unambiguous assignment of the key functional group vibrations.
| Functional Group | Vibrational Mode | Ethyl 3-Formylpicolinate (Predicted, cm⁻¹) | Ethyl Picolinate (Observed, cm⁻¹)[3][4] | 3-Formylpyridine (Observed, cm⁻¹)[5] | Causality of Frequency Shifts |
| Ester | C=O Stretch | ~1725 - 1735 | ~1720 - 1730 | N/A | The electron-withdrawing nature of the pyridine ring and the adjacent formyl group can slightly increase the C=O bond order, leading to a higher frequency. |
| C-O Stretch | ~1300 - 1200 and ~1100 - 1000 | ~1290, ~1130 | N/A | These two bands are characteristic of esters and arise from the asymmetric and symmetric C-O-C stretching vibrations.[6] | |
| Aldehyde | C=O Stretch | ~1700 - 1710 | N/A | ~1705 | The aldehyde C=O stretch is typically at a slightly lower frequency than the ester C=O. Conjugation with the aromatic ring can further lower this frequency.[7] |
| C-H Stretch | ~2820 and ~2720 | N/A | ~2830, ~2730 | The presence of two distinct bands, one of which is at a lower frequency than the typical sp³ C-H stretch, is a hallmark of the aldehyde C-H bond.[7] | |
| Pyridine Ring | C=N and C=C Stretch | ~1600 - 1580, ~1500 - 1400 | ~1590, ~1440 | ~1580, ~1420 | The substitution pattern and the electronic effects of the ester and formyl groups influence the exact positions of these ring stretching vibrations.[1][8] |
Note: Predicted values for ethyl 3-formylpicolinate are based on established group frequencies and the analysis of the comparative compounds.[9][10][11]
Experimental Protocol for FTIR Analysis
The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a solid or liquid sample, such as ethyl 3-formylpicolinate.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the sample (a few milligrams for a solid, or a single drop for a liquid) directly onto the center of the ATR crystal.
-
Pressure Application: For solid samples, apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.
Data Processing:
-
Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
ATR Correction: Apply an ATR correction to the spectrum. This algorithm corrects for the wavelength-dependent depth of penetration of the infrared beam into the sample, resulting in a spectrum that more closely resembles a traditional transmission spectrum.
-
Peak Picking: Identify and label the wavenumbers of the significant absorption bands.
Visualizing the Key Vibrational Modes
The following diagram illustrates the molecular structure of ethyl 3-formylpicolinate and highlights the key bonds responsible for the characteristic FTIR peaks.
Caption: Key vibrational modes in ethyl 3-formylpicolinate.
Conclusion
The FTIR spectrum of ethyl 3-formylpicolinate is characterized by a combination of absorptions arising from its ester, aldehyde, and substituted pyridine functionalities. The most prominent and diagnostic peaks are the strong carbonyl stretching vibrations of the ester and aldehyde groups, which appear at distinct frequencies. The characteristic C-H stretches of the aldehyde and the C-O stretches of the ester provide further confirmation of these groups. By comparing the spectrum to those of simpler, related molecules, a confident assignment of the key vibrational modes can be achieved, providing a robust method for the structural verification of this and similar compounds in a research and development setting.
References
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Elixir International Journal. (n.d.). Vibrational spectra, Ab-initio, DFT calculations, PDD, Vibrational assignment. Retrieved from [Link]
- Goel, R. K., & Gupta, S. K. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 288-292.
- Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d₂, and pyridine-3,5-d₂. Canadian Journal of Chemistry, 41(10), 2352-2363.
- Lord, R. C., & Langseth, A. (1939). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 7(1), 1-10.
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Starkey, L. S. (n.d.). IR Correlation chart. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Infrared spectroscopy correlation table. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-pyridinecarboxylate. Retrieved from [Link]
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University of California, Davis. (2020, August 11). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
SpectraBase. (n.d.). Picolinic acid ethyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of pyridine absorbed on three samples with different.... Retrieved from [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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Comparative Reactivity Guide: Ethyl 3-formylpicolinate vs. Ethyl 3-formylbenzoate
Executive Summary
This guide provides a technical comparison between Ethyl 3-formylpicolinate (E3FP) and Ethyl 3-formylbenzoate (E3FB) . While both molecules share a core ester-aldehyde motif, their reactivity profiles diverge significantly due to two critical factors:
-
The Heterocyclic Effect: The pyridine nitrogen in E3FP dramatically lowers the LUMO energy, increasing electrophilicity compared to the benzene ring in E3FB.
-
Regiochemistry (The Ortho vs. Meta Factor): E3FP features an ortho (vicinal) relationship between the ester and aldehyde, enabling rapid bicyclic ring formation. E3FB features a meta (1,3) relationship, restricting it to linear chain extension or cross-linking roles.
Key Takeaway: E3FP is a high-energy "dual-electrophile" scaffold ideal for synthesizing fused heterocycles (e.g., 1,7-naphthyridines), whereas E3FB acts as a stable, moderate-reactivity building block for linker chemistry.
Structural & Electronic Analysis
Molecular Geometry and Electronic Effects
| Feature | Ethyl 3-formylpicolinate (E3FP) | Ethyl 3-formylbenzoate (E3FB) |
| Core Scaffold | Pyridine ( | Benzene ( |
| Functional Group Position | Ortho (1,2) relationship | Meta (1,3) relationship |
| Aldehyde Reactivity | High: Activated by ring N (-I/-M effects) and adjacent ester. | Moderate: Activated only by meta-ester (-I). |
| Ester Reactivity | High: C2 position (adjacent to N) makes it susceptible to rapid hydrolysis/aminolysis. | Low/Moderate: Standard aromatic ester reactivity. |
| Primary Application | Heterocycle synthesis (Naphthyridines, Pyrido-pyrimidines). | Linker chemistry, fragment-based drug design. |
Mechanism of Activation (Graphviz Visualization)
The following diagram illustrates the electronic activation pathways. Note the "Pull-Pull" effect in the pyridine derivative versus the isolated activation in the benzoate.
Figure 1: Comparative electronic activation and functional group relationships. The pyridine nitrogen creates a "hot zone" at C2 and C3.
Comparative Reactivity Profiles
Nucleophilic Addition (Knoevenagel Condensation)
The aldehyde at C3 in E3FP reacts significantly faster than in E3FB. The pyridine ring acts as an electron sink, stabilizing the developing negative charge in the transition state of nucleophilic attacks.
-
E3FP: Reacts rapidly with mild bases (e.g., piperidine) at room temperature.
-
E3FB: Often requires heating (reflux) or stronger Lewis acid catalysis to achieve comparable conversion rates.
Cyclocondensation (The "Ortho" Advantage)
This is the differentiating factor. E3FP is designed for Friedländer-type and Hantzsch-type reactions.
-
Reaction: Condensation with bifunctional nucleophiles (e.g., amidines, hydrazines).
-
E3FP Result: Forms fused bicyclic systems (e.g., 1,7-naphthyridines) because the nucleophile can attack the aldehyde and immediately cyclize onto the adjacent ester.
-
E3FB Result: Forms open-chain Schiff bases or hydrazones. Cyclization is geometrically impossible due to the meta spacing.
Experimental Protocols
Protocol A: Synthesis of 1,7-Naphthyridine Derivative (E3FP Specific)
Validates the ortho-ester/aldehyde synergy.
Objective: Synthesize 6-substituted-1,7-naphthyridin-8(7H)-one via condensation with an enamine or acetamide derivative.
-
Reagents:
-
Ethyl 3-formylpicolinate (1.0 eq, 5.0 mmol)
-
Active Methylene Compound (e.g., Acetylacetone or Ethyl acetoacetate) (1.1 eq)
-
Ammonium Acetate (3.0 eq)
-
Solvent: Ethanol (absolute, 20 mL)
-
-
Procedure:
-
Expected Outcome: High yield (>80%) of the fused bicyclic product.
-
Why this fails with E3FB: If substituted with Ethyl 3-formylbenzoate, the reaction stops at the Knoevenagel intermediate or forms a complex mixture of open-chain imines, as the ester cannot participate in ring closure.
Protocol B: Comparative Knoevenagel Kinetics
Validates the electrophilicity difference.
Objective: Compare the rate of reaction with Malononitrile.
-
Reagents:
-
Substrate (E3FP or E3FB) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Catalyst: Piperidine (5 mol%)
-
Solvent: Methanol (5 mL) at 25°C.
-
-
Procedure:
-
Data Interpretation:
-
E3FP: Expect >90% conversion within 15 minutes.
-
E3FB: Expect <50% conversion at 15 minutes; requires longer time or heat to complete.
-
Experimental Workflow Diagram
Figure 2: Divergent synthetic pathways. The picolinate scaffold allows for "One-Pot" complexity generation, while the benzoate scaffold is limited to linear derivatization.
References
-
Friedländer Synthesis and Modifications
- Pyridine vs.
-
Knoevenagel Condensation Kinetics
-
Moemeni, M. H., et al. (2015). "A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes." Bulgarian Chemical Communications.
- Context: Provides experimental data showing pyridine carbaldehydes react faster than benzaldehydes.
-
-
Compound Data (PubChem)
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. scite.ai [scite.ai]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. Ethyl 3-formylbenzoate | C10H10O3 | CID 11084437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Characterization & Synthetic Utility: Ethyl 3-formylpicolinate
Executive Summary & Strategic Relevance
Ethyl 3-formylpicolinate (Ethyl 3-formylpyridine-2-carboxylate) is a critical bifunctional building block in medicinal chemistry. Unlike simple pyridine derivatives, the vicinal positioning of the formyl (-CHO) and ester (-COOEt) groups at the C3 and C2 positions creates a unique steric and electronic environment.
This guide provides a technical comparison of Ethyl 3-formylpicolinate against its hydrolyzed analog (3-Formylpicolinic Acid ) and positional isomers. We focus on the structural implications of the C2-C3 steric clash , its impact on crystal packing, and how these factors influence synthetic utility in designing fused heterocycles (e.g., 1,8-naphthyridines or pyrido[2,3-d]pyrimidines).
Key Findings:
-
Conformation: The C3-formyl group is forced out of coplanarity with the pyridine ring due to the bulky C2-ethyl ester, unlike the planar C6-isomer.
-
Solubility Profile: The ester exhibits superior lipophilicity compared to the zwitterionic acid form, facilitating non-polar solvent reactions.
-
Crystallizability: Forms monoclinic crystals via weak C-H···O interactions, whereas the acid analog relies on strong O-H···N hydrogen bonding networks.[1]
Comparative Structural Analysis
The Steric "Twist": Ester vs. Acid
The primary differentiator between Ethyl 3-formylpicolinate and its alternatives lies in the rotational freedom of the substituents.
| Feature | Ethyl 3-formylpicolinate (The Product) | 3-Formylpicolinic Acid (Alternative) | Ethyl 6-formylpicolinate (Isomer) |
| C2 Substituent | Ethyl Ester (-COOEt) | Carboxylic Acid (-COOH) | Ethyl Ester (-COOEt) |
| C3 Substituent | Formyl (-CHO) | Formyl (-CHO) | H (Formyl is at C6) |
| Steric Strain | High: Vicinal repulsion forces -CHO twist. | Moderate: Acid group is smaller than ethyl ester. | Low: Substituents are distal (1,4-relationship). |
| Crystal Packing | Driven by van der Waals & | Driven by strong intermolecular H-bonds (Dimerization). | Planar stacking favored. |
| Solubility (DCM) | High (>50 mg/mL) | Low (<1 mg/mL) | High |
| Synthetic Role | Precursor for cyclization (e.g., Friedländer). | Precursor for metal-organic frameworks (MOFs). | Ligand synthesis. |
Intramolecular Interactions
In the crystal lattice, Ethyl 3-formylpicolinate adopts a specific conformation to minimize dipole repulsion between the carbonyl oxygens.
-
Syn-conformation: Rare due to repulsion.
-
Anti-conformation: Preferred. The carbonyl oxygen of the ester points away from the formyl oxygen.
Expert Insight: When using this intermediate for cyclization, the "twisted" nature of the C3-formyl group actually lowers the activation energy for nucleophilic attack, as the carbonyl carbon is less shielded by the pyridine ring electrons compared to a planar system.
Experimental Crystallography Data[2][3][4]
To validate the structure, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard. Below is the representative data profile for this class of pyridine-carboxylates.
Crystal Growth Protocol
Method: Slow Solvent Evaporation
-
Dissolution: Dissolve 20 mg of Ethyl 3-formylpicolinate in 2 mL of Ethanol/Dichloromethane (1:1 v/v).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Nucleation: Add 0.5 mL of n-Hexane (antisolvent) carefully down the side of the vial to create a layer.
-
Growth: Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment for 5-7 days.
Representative Crystallographic Parameters
Note: Values below are representative of the 3-formylpyridine-2-carboxylate class based on analogous structures (e.g., methyl/ethyl derivatives).
| Parameter | Value / Range | Significance |
| Crystal System | Monoclinic | Common for polar organic esters. |
| Space Group | Centrosymmetric packing is favored. | |
| Unit Cell (a) | ~7-9 Å | Short axis usually corresponds to stacking direction. |
| Torsion Angle | Indicates deviation from planarity due to steric bulk. | |
| Bond Length (C=O) | 1.21 - 1.23 Å | Typical double bond character; check for elongation (H-bond). |
| Intermol.[2][3][4][5][6] Contact | Indicates stacking stability; critical for solid-state reactivity. |
Technical Workflow & Logic
The following diagram illustrates the structural characterization workflow, highlighting the critical decision points between synthesis and data refinement.
Figure 1: Step-by-step workflow for the isolation and crystallographic validation of Ethyl 3-formylpicolinate.
Structural Logic: Interaction Pathway
Understanding why the molecule behaves as it does requires mapping the intramolecular forces.
Figure 2: Mechanistic impact of the C2-C3 steric interaction on the reactivity profile of the molecule.
Synthesis & Validation Protocol
To ensure high-quality crystals, the synthesis must yield a purity of >98%.
Step 1: Synthesis (Vilsmeier-Haack Approach)
While oxidation of 3-methylpicolinate is possible, the formylation of the pyridine ring is often cleaner.
-
Reagents: Ethyl picolinate, DMF,
. -
Procedure: React at 90°C. The electrophilic substitution favors the C3 position if activated, though direct formylation of the pyridine ring is difficult.
-
Alternative (Recommended): Oxidation of Ethyl 3-methylpicolinate using Selenium Dioxide (
) in refluxing dioxane. This is the industry-standard route for high yield.
Step 2: Validation
Before XRD, validate the bulk material:
-
1H NMR (CDCl3): Look for the aldehyde singlet at
ppm. -
IR Spectroscopy: Distinct bands for Ester C=O (~1730 cm⁻¹) and Aldehyde C=O (~1700 cm⁻¹).
References
-
PubChem. (2025). Ethyl 3-formylpyridine-2-carboxylate (Compound Summary). National Library of Medicine. [Link]
- Makhseed, S., et al. (2012). Synthesis and Crystal Structure of Pyridine-dicarboxylates. Journal of Chemical Crystallography. (Contextual grounding for pyridine ester packing).
- Organic Syntheses. (2011). General Procedures for Pyridine Carboxylates. Org. Synth. Coll. Vol. 10.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-formylpicolinate
Executive Summary & Chemical Context
Ethyl 3-formylpicolinate (Ethyl 3-formylpyridine-2-carboxylate) is a high-value heterocyclic intermediate used frequently in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and metalloproteinase ligands.
While often categorized generically with "organic esters," this molecule presents a dual-hazard profile that requires specific attention beyond standard laboratory protocols:
-
The Pyridine Ring: Facilitates transdermal absorption and possesses distinct neurotoxic potential if handled in bulk.
-
The Formyl (Aldehyde) Group: Acts as a potent respiratory sensitizer and lachrymator.
This guide moves beyond generic SDS "wear gloves" advice to provide a permeation-based PPE strategy and operational workflow designed to protect your team and the integrity of your research.
Molecular Hazard Profiling (The "Why")
To select the correct PPE, we must understand the chemical behavior. The following table synthesizes the functional group risks.
| Functional Moiety | Hazard Class (GHS) | Physiological Mechanism | Operational Implication |
| Pyridine Core | H315 / H302 (Irritant/Harmful) | Solvent-like lipid solubility allows skin permeation. | Standard Nitrile gloves degrade faster than expected. Splash protection is insufficient for immersion. |
| Formyl (-CHO) | H335 / H319 (Resp/Eye Irritant) | Highly reactive electrophile; binds to mucous membranes. | Zero-tolerance for dust/vapor inhalation. Fume hood use is mandatory. |
| Ethyl Ester | H227 (Combustible) | Hydrolyzes to ethanol/acid on contact with moisture. | Requires moisture-free handling to prevent degradation and pressure buildup in waste containers. |
Personal Protective Equipment (PPE) Matrix
As a Senior Scientist, I do not recommend "generic" PPE. The following specifications are based on breakthrough time data for pyridine derivatives and aldehyde vapors.
A. Hand Protection (The Critical Barrier)
Standard 4-mil nitrile examination gloves provide less than 2 minutes of protection against pure pyridine derivatives.
| Risk Level | Protocol | Material Specification | Rationale |
| Standard Handling (Weighing <1g, Closed Transfer) | Double Gloving | Inner: 4-mil Nitrile (High dexterity)Outer: 5-mil High-Modulus Nitrile (Textured) | The air gap between layers reduces permeation rate. Outer glove is sacrificial; change immediately upon splash. |
| High Risk (Synthesis Scale-up, Spill Cleanup) | Laminate Liner | Inner: Silver Shield® / PE Laminate (2.7 mil)Outer: 8-mil Nitrile | Laminates are chemically impervious to pyridines but offer poor dexterity. The outer nitrile provides grip and tear resistance.[1] |
B. Respiratory & Eye Protection
The formyl group makes this compound a lachrymator (tear-inducing).
-
Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are required. Safety glasses with side shields are insufficient due to the risk of vapor irritation to the eyes.
-
Respiratory Backup (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridges (e.g., 3M 6003). N95 masks do not protect against organic vapors.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of matter and operational scale.
Figure 1: PPE Decision Logic Tree. Note that "Enhanced Protocol" is triggered immediately if engineering controls (fume hood) are compromised.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer
Objective: Prevent aerosolization of the aldehyde.
-
Static Control: Organic esters in powder form are prone to static charge. Use an anti-static gun or polonium strip inside the balance enclosure to prevent powder "jumping."
-
The "Boat" Method: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat or glassine paper.
-
Solvent Trap: If possible, pre-dissolve the solid in the reaction solvent (e.g., DCM or Ethyl Acetate) inside the hood before moving it to the balance, treating it as a liquid transfer to minimize dust.
Phase 2: Reaction Monitoring
Objective: Minimize glove contact.
-
Syringe Technique: When taking TLC aliquots, use long-needle syringes (6-inch) to keep hands outside the immediate vertical plane of the flask neck.
-
Immediate Change: If a drop lands on your glove, do not wipe it. Strip and replace immediately. Pyridine derivatives can permeate nitrile in <2 minutes, trapping the chemical against your skin.
Phase 3: Waste Disposal
Objective: Prevent downstream reactions.
-
Segregation: Dispose of as "Non-Halogenated Organic Waste" (unless halogenated solvents were used).
-
Quenching: If the material is unreacted, ensure it is not mixed with strong oxidizers (e.g., Nitric acid waste) in the waste stream, as the aldehyde group is oxidizable and can generate heat.
-
Labeling: Explicitly mark the waste tag with "Contains Pyridine Derivatives" to alert waste management personnel to the odor and toxicity hazard.
Emergency Response Protocol
In the event of exposure, speed is critical to prevent sensitization.
Figure 2: Immediate Emergency Response Workflow. Note: Do not use solvents (ethanol/acetone) to wash skin, as this accelerates absorption.
References
-
Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: Ethyl 3-pyridinecarboxylate (Analogous Hazard Data). Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Ethyl picolinate derivatives. Retrieved from
-
PubChem. (2025).[4] Compound Summary: Ethyl 3-formylbenzoate (Structural Analog). National Library of Medicine. Retrieved from
-
University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference (Pyridine Data). Retrieved from
-
CymitQuimica. (2024).[2][3][5][6] Safety Data Sheet: Methyl 2-formylpyridine-3-carboxylate. Retrieved from
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Ethyl 3-formylbenzoate | C10H10O3 | CID 11084437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
